3-(Methoxycarbonyl)-2-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-4-2-3-5(8(11)12)7(6)10(14)15/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUULGBPUCNUUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646614 | |
| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861593-27-3 | |
| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Methoxycarbonyl)-2-nitrobenzoic acid CAS number
An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical and physical properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.
Chemical Identity and Properties
This compound, also known by its systematic name 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester, is a nitrobenzoate derivative.[1] Its unique structure, featuring both a carboxylic acid and a methyl ester group on a nitro-substituted benzene ring, makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 861593-27-3[1][2] |
| Molecular Formula | C₉H₇NO₆[1] |
| Molecular Weight | 225.15 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Nitroisophthalic acid monomethyl ester[1][2], 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 400.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.82 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective nitration of a substituted benzoic acid derivative followed by esterification, or vice versa. A plausible synthetic route starts from a commercially available precursor, which is then subjected to nitration and selective hydrolysis or esterification.
General Synthetic Workflow:
A common approach to synthesizing compounds of this nature is the nitration of a corresponding phthalate derivative. For instance, the synthesis could conceptually proceed from dimethyl isophthalate.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol: Nitration of a Methyl Benzoate Derivative (Illustrative)
The following is a generalized protocol based on the synthesis of similar nitrobenzoic acids and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature (-10°C to 0°C).
-
Nitration Reaction: Dissolve the starting material (e.g., a methyl isophthalate derivative) in a suitable solvent and add it dropwise to the cold nitrating mixture. The reaction temperature should be carefully controlled to prevent over-nitration and side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate.
-
Purification: The precipitate is then filtered, washed with cold water until the washings are neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Research and Development
As a difunctional molecule, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups can be selectively modified. For example, the nitro group can be reduced to an amine, which can then be used in amide bond formation or the construction of heterocyclic rings. The carboxylic acid and ester groups provide handles for further chemical transformations.
Potential Signaling Pathway Involvement (Hypothetical):
While this compound is primarily a synthetic intermediate, its derivatives could potentially interact with biological pathways. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a process that can be exploited in the design of hypoxia-activated prodrugs.
Caption: Hypothetical bioactivation of a prodrug derived from the core compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
References
In-Depth Technical Guide: Molecular Weight of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the compound 3-(Methoxycarbonyl)-2-nitrobenzoic acid. The determination of an accurate molecular weight is a fundamental parameter in chemical synthesis, analysis, and formulation within the drug development process.
Molecular Formula and Structure
The chemical formula for this compound is C₉H₇NO₆.[1] This formula dictates the precise number of atoms of each element present in a single molecule of the compound.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
The standard atomic weights used for this calculation are:
The molecular weight is calculated as follows:
| Element | Symbol | Quantity | Atomic Weight (u) | Total Weight (u) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 6 | 15.999 | 95.994 |
| Total | 225.156 |
The calculated molecular weight of this compound is 225.156 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 225.16 g/mol .[1]
Experimental Protocols and Visualization
The determination of a compound's molecular weight is a computational process based on its established molecular formula and the standard atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. The primary experimental method to confirm this would be mass spectrometry, which would yield a mass-to-charge ratio consistent with this calculated molecular weight.
Similarly, the request for diagrams of signaling pathways or experimental workflows is not relevant to the calculation of a molecular property like molecular weight. A logical relationship diagram for this calculation is provided below.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. youtube.com [youtube.com]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. Nitrogen - Wikipedia [en.wikipedia.org]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. youtube.com [youtube.com]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 19. Oxygen, atomic [webbook.nist.gov]
3-(Methoxycarbonyl)-2-nitrobenzoic acid chemical structure
An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic Acid
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Due to the limited availability of direct experimental data for this specific compound, this document establishes its predicted chemical properties, synthesis, and reactivity by drawing comparisons with the closely related and well-documented compound, 3-methoxy-2-nitrobenzoic acid, and by applying established principles of organic chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted benzoic acid derivative. Its structure features a carboxylic acid group, a nitro group at the ortho position, and a methoxycarbonyl group (methyl ester) at the meta position. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic building block.
Nitrobenzoic acids are valuable precursors in the synthesis of a wide array of functional molecules, including dyes and pharmaceuticals.[1] The presence of the electron-withdrawing nitro group significantly influences the molecule's acidity and reactivity.[1]
Table 1: Chemical Identifiers
| Identifier | This compound (Target Compound) | 3-Methoxy-2-nitrobenzoic acid (Reference Compound) |
| IUPAC Name | This compound | 3-Methoxy-2-nitrobenzoic acid |
| Synonyms | 2-Nitroisophthalic acid 3-methyl ester | 2-Nitro-m-anisic acid, 2-Nitro-3-methoxybenzoic acid[2][3] |
| CAS Number | Not readily available | 4920-80-3[2] |
| Molecular Formula | C₉H₇NO₆ | C₈H₇NO₅[2][4] |
| SMILES String | O=C(OC)c1cccc(c1--INVALID-LINK--[O-])C(=O)O | COc1cccc(C(O)=O)c1--INVALID-LINK--=O |
| InChI Key | Not readily available | YMOMYSDAOXOCID-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | This compound (Predicted) | 3-Methoxy-2-nitrobenzoic acid (Experimental) |
| Molecular Weight | 225.15 g/mol | 197.14 g/mol [4] |
| Appearance | Predicted to be a white to off-white solid | White to pale beige powder/crystalline solid[3][5] |
| Melting Point | Not readily available | 253-257 °C[5] |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO | Soluble in organic solvents |
Synthesis and Reaction Logic
The most logical synthetic route to this compound is the electrophilic aromatic substitution (nitration) of a suitable precursor, methyl 3-(methoxycarbonyl)benzoate (also known as dimethyl isophthalate). The reaction involves the introduction of a nitro group (NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, generating the highly reactive nitronium ion (NO₂⁺).[1]
The directing effects of the two methoxycarbonyl groups on the starting material are crucial. Both are electron-withdrawing and meta-directing. This would typically direct the incoming electrophile to position 5. However, nitration at position 2, between the two ester groups, is also possible, though may be sterically hindered. A more plausible route might involve the nitration of 3-methylbenzoic acid, followed by esterification and then oxidation of the methyl group. A patented method describes the nitration of methyl 3-methylbenzoate using acetic anhydride and nitric acid to improve selectivity and yield.[6]
Caption: Logical workflow for the synthesis of the target compound.
Experimental Protocol: Nitration of a Benzoic Acid Ester
The following is a generalized protocol for the nitration of a benzoic acid ester, which can be adapted for the synthesis of this compound from its corresponding precursor.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Materials and Reagents:
-
Methyl 3-(methoxycarbonyl)benzoate (or other suitable precursor)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)[7]
-
Concentrated Nitric Acid (HNO₃, 70%)[7]
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry flask, carefully add a measured volume of concentrated nitric acid. Cool the flask in an ice bath. While stirring, slowly add an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during this addition as the process is highly exothermic.[9]
-
Reaction Setup: In a separate round-bottom flask, dissolve the benzoic acid ester precursor in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to between 0 and 5 °C.[8][10]
-
Nitration: While vigorously stirring the cooled ester solution, add the chilled nitrating mixture dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 15 °C.[7][8]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes, then allow it to stand at room temperature for another 10 minutes to ensure the reaction goes to completion.[7]
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water.[8][10] The crude product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold deionized water to remove residual acids, followed by a wash with a small amount of ice-cold ethanol or methanol to remove impurities.[7][8]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final, purified product.[9]
Analytical Workflow and Spectroscopic Characterization
-
¹H NMR: Expect signals for the aromatic protons, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH).
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid and ester (~1700-1730 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The NIST database provides IR and mass spectra for the reference compound, 3-methoxy-2-nitrobenzoic acid.[2][11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (225.15 g/mol ), along with characteristic fragmentation patterns.
Caption: General workflow for the analysis of the synthesized compound.
Reactivity and Applications in Drug Development
The true value of this compound lies in the reactivity of its three distinct functional groups, making it a highly versatile intermediate for synthesizing more complex molecules.[1] Nitrobenzoic acid derivatives are crucial building blocks for various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimicrobial compounds.[12]
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group opens pathways to a vast range of compounds, such as heterocycles, amides, and sulfonamides.[1]
-
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for reactions like amidation (forming amides by reacting with amines) and esterification.
-
Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed back to a carboxylic acid, creating a nitro-substituted isophthalic acid, or transesterified with other alcohols to introduce different alkyl groups.
This multi-functional reactivity allows chemists to strategically build complex molecular architectures, a key process in modern drug discovery.
Caption: Potential synthetic transformations of the target compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, handling should be guided by the known hazards of related nitroaromatic compounds and the reagents used in its synthesis.
-
General Hazards: Nitroaromatic compounds can be irritants. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Reagent Hazards: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible materials.
References
- 1. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 2. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 3. 3-Methoxy-2-nitrobenzoic Acid | 4920-80-3 | TCI AMERICA [tcichemicals.com]
- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | FM70280 [biosynth.com]
- 5. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]
- 6. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 7. webassign.net [webassign.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrobenzoic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document will cover its chemical identity, properties, synthesis, and key applications, with a focus on its role in drug development.
Chemical Identity and Properties
The compound "3-(Methoxycarbonyl)-2-nitrobenzoic acid" as named is chemically ambiguous. Based on common chemical nomenclature and available literature, the intended compound is likely 3-Methoxy-2-nitrobenzoic acid .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methoxy-2-nitrobenzoic acid .[1] It is also known by other names such as 2-Nitro-3-methoxybenzoic acid and m-Anisic acid, 2-nitro-.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-methoxy-2-nitrobenzoic acid[1] |
| CAS Number | 4920-80-3[2] |
| Molecular Formula | C₈H₇NO₅[3] |
| Molecular Weight | 197.14 g/mol [3] |
| InChI Key | YMOMYSDAOXOCID-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C(=O)O |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to pale beige powder | ChemicalBook |
| Melting Point | 253-257 °C (lit.) | Sigma-Aldrich |
| Enthalpy of Sublimation (ΔsubH) | 136.6 ± 1.3 kJ/mol at 404 K | NIST WebBook[2] |
| XLogP3 | 1.6 | PubChem[1] |
Synthesis of 3-Methoxy-2-nitrobenzoic acid
The primary method for synthesizing 3-Methoxy-2-nitrobenzoic acid is through the electrophilic nitration of 3-methoxybenzoic acid.[4] The methoxy and carboxylic acid groups on the benzene ring direct the incoming nitro group. Due to steric hindrance from the adjacent carboxylic acid group, the 2-nitro isomer is the major product.[4] Other reported synthetic routes include the oxidation of 3-methoxy-2-nitrotoluene and a multi-step synthesis starting from methyl 3-methylbenzoate.[4]
Caption: General synthesis pathway for 3-Methoxy-2-nitrobenzoic acid.
The following is a generalized protocol based on typical electrophilic aromatic substitution reactions:
-
Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid.
-
Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid while maintaining a low temperature (typically 0-10 °C) to control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with cold water until the washings are neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Applications in Drug Development and Organic Synthesis
3-Methoxy-2-nitrobenzoic acid is a valuable building block in organic synthesis, primarily due to its multiple reactive functional groups.[5] The carboxylic acid can undergo esterification and amidation, while the nitro group can be reduced to an amine, which opens up a wide range of further chemical transformations.[4]
A significant application of this compound is as a key intermediate in the synthesis of pyrrolobenzodiazepine (PBD) compounds, a class of molecules known for their anti-tumor activity.[4]
Caption: Role of 3-Methoxy-2-nitrobenzoic acid in PBD synthesis.
While 3-Methoxy-2-nitrobenzoic acid itself is not reported to have significant biological activity, its derivatives have been investigated as potential therapeutics. For instance, some derivatives have been identified as potent enzyme inhibitors, such as inhibitors of fatty acid amide hydrolase.[4] This highlights the importance of this scaffold in medicinal chemistry for the development of novel bioactive molecules.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the separation and analysis of 3-Methoxy-2-nitrobenzoic acid.
A general reverse-phase HPLC method for the analysis of 3-Methoxy-2-nitrobenzoic acid is as follows:
-
Column: A C18 stationary phase column (e.g., Newcrom R1) is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass Spectrometry compatibility).[6]
-
Detection: UV detection at an appropriate wavelength.
-
Application: This method can be used for monitoring reaction progress, assessing purity, and for preparative separation to isolate impurities.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methoxy-2-nitrobenzoic acid is classified with the following hazards:
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area.
This technical guide provides a summary of the available information on 3-Methoxy-2-nitrobenzoic acid. Researchers and drug development professionals can use this as a starting point for further investigation and application of this versatile chemical compound.
References
- 1. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 5. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]
- 6. 3-Methoxy-2-nitrobenzoic acid | SIELC Technologies [sielc.com]
Technical Guide: Physical Properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. Due to the limited availability of experimental data for this specific compound in public literature, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed below.
Core Compound: this compound
CAS Number: 861593-27-3 Molecular Formula: C₉H₇NO₆[1][2][3] Molecular Weight: 225.15 g/mol [2] Synonyms: 2-Nitro-isophthalic acid monomethyl ester, 2-Nitroisophthalic acid methyl ester, 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester[2]
While experimental data is scarce, computational predictions for several key physical properties are available.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 400.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.82 ± 0.10 (Predicted) | [2] |
Comparative Data for Structurally Related Compounds
To provide a broader understanding, the following table summarizes the experimental physical properties of three related benzoic acid derivatives.
| Compound | CAS Number | Melting Point (°C) | Solubility | pKa |
| 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | 253-257[4] | Data not available | Data not available |
| 3-Nitrobenzoic acid | 121-92-6 | 140-142 | Soluble in oxygenated and chlorinated solvents; 0.33 g/100 mL water at 20°C[5][6][7] | 3.47[5][6] |
| 3-Methyl-2-nitrobenzoic acid | 5437-38-7 | 220-222[8] | < 1 mg/mL at 22.2°C[8] | Data not available |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of key physical properties.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary tube method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Purity Check: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.
-
Sample Preparation: A known mass of the solute is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
-
Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
-
Temperature Dependence: The experiment can be repeated at different temperatures to determine the temperature-solubility profile.
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Methodology:
-
Sample Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Titration Curve: A graph of pH versus the volume of titrant added is plotted.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.
Visualizations
Experimental Workflow: Melting Point Determination
References
- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]
- 2. 2-NITRO-ISOPHTHALIC ACID MONOMETHYL ESTER | 861593-27-3 [chemicalbook.com]
- 3. 861593-27-3 | MFCD08690069 | this compound [aaronchem.com]
- 4. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 3-(Methoxycarbonyl)-2-nitrobenzoic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in any organic solvent has been identified.
This document will, therefore, provide a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This methodology is a standard approach in chemical and pharmaceutical research. Additionally, a logical workflow for this experimental protocol is presented in a visual diagram. This guide is intended to equip researchers with the necessary information to generate the required solubility data in their own laboratories.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API). It significantly influences bioavailability, processability, and the formulation of dosage forms. For a compound such as this compound, which possesses both an ester and a carboxylic acid functional group along with a nitro group, understanding its solubility in a range of organic solvents is crucial for purification, crystallization, and formulation development. Organic solvents are frequently used in synthesis and purification steps, and knowledge of solubility is essential for optimizing these processes.
Quantitative Solubility Data
As of the latest literature review, there is no publicly available quantitative data summarizing the solubility of this compound in common organic solvents. For related compounds, qualitative descriptions are available. For instance, 3-methyl-2-nitro-benzoic acid is noted to be generally soluble in polar and non-polar organic solvents like ethanol and acetone.[1] Methyl 3-nitrobenzoate is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water. However, this information is not directly transferable to this compound due to differences in molecular structure and intermolecular forces.
To facilitate research and development, the following section provides a robust experimental protocol for determining this crucial data.
Experimental Protocol: Equilibrium Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of a solid compound in an organic solvent. This method is widely accepted and provides reliable and reproducible data.
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the clear, saturated supernatant is then measured by a suitable analytical technique.
Materials and Equipment
-
Compound: this compound (or other compound of interest)
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane).
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or GC-MS)
-
Procedure
-
Preparation of Solvent Mixtures: An excess amount of the solid compound is added to a vial containing a known volume or mass of the solvent. The "excess" is crucial to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours until the concentration in the supernatant remains constant).
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are allowed to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.
-
Sample Preparation: The filtered, saturated solution is then accurately diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: The concentration of the compound in the diluted sample is determined using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A flowchart of the key steps in the experimental determination of equilibrium solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive and standardized protocol for its determination. For researchers in the fields of chemistry and drug development, generating this data in-house is a critical step for the successful progression of any project involving this compound. The provided methodology and workflow diagram offer a clear and actionable path to obtaining reliable solubility information.
References
Technical Guide: Physicochemical Properties and Melting Point Determination of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physicochemical properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS Number: 861593-27-3), with a primary focus on its melting point. Despite a thorough search of scientific databases and chemical supplier inventories, an experimentally determined melting point for this compound is not publicly available. This document provides a comprehensive, generalized protocol for the experimental determination of the melting point of a solid organic compound, which can be applied to this compound. Additionally, it summarizes the available physicochemical data for this compound and presents a logical workflow for its characterization.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a nitro group at the 2-position and a methoxycarbonyl group at the 3-position, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Accurate knowledge of the physicochemical properties of such compounds is crucial for their handling, characterization, and application in research and development. The melting point is a fundamental physical property that provides an indication of a substance's purity and identity. This guide serves to collate the known information on this compound and to provide a practical framework for determining its melting point.
Physicochemical Data
While the experimental melting point is not documented in readily accessible sources, other key physical and chemical properties of this compound have been identified. These are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 861593-27-3 | Synthonix[1], ChemicalBook[2], Ark Pharm[3] |
| Molecular Formula | C₉H₇NO₆ | Synthonix[1], ChemicalBook[2] |
| Molecular Weight | 225.16 g/mol | Synthonix[1], ChemicalBook[2] |
| Appearance | White to off-white solid (Predicted) | ChemicalBook[2] |
| Boiling Point | 400.9±35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.484±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 1.82±0.10 (Predicted) | ChemicalBook[2] |
| Purity | ≥97% (Commercially available) | Synthonix[1] |
Note: Predicted values are computationally derived and have not been experimentally verified.
Experimental Protocol: Melting Point Determination
The following is a generalized, standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus. This method is suitable for characterizing this compound.[4][5]
3.1. Materials and Equipment
-
Sample of this compound
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
-
Calibrated thermometer or digital temperature probe
3.2. Sample Preparation
-
Ensure the sample of this compound is dry and in the form of a fine powder. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[4]
-
Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube.
-
The packed sample should be approximately 2-3 mm in height.[6]
3.3. Measurement Procedure
-
Instrument Calibration: Before the first use, or periodically, check the calibration of the melting point apparatus using a standard compound with a known, sharp melting point.[4]
-
Rough Measurement:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[6]
-
Observe the sample and record the approximate temperature at which it melts. This provides a preliminary melting range.
-
Allow the apparatus to cool significantly before the next measurement.
-
-
Accurate Measurement:
-
Prepare a new capillary with the sample. Never re-melt a sample.[6]
-
Place the new capillary in the apparatus.
-
Rapidly heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point observed in the rough measurement.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded melting range should be narrow (typically 0.5-2 °C) for a pure compound.
-
-
Repeatability: Repeat the accurate measurement at least once with a fresh sample to ensure the result is reproducible.
3.4. Reporting Results
The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete melting. A wide melting range often indicates the presence of impurities.
Workflow for Melting Point Determination
The logical flow for determining the melting point of a new or uncharacterized compound like this compound is depicted in the following diagram.
Caption: A generalized workflow for the experimental determination of a compound's melting point.
Conclusion
While a specific, experimentally verified melting point for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers and scientists can accurately characterize this and other novel compounds. The provided physicochemical data serves as a useful reference for the handling and use of this compound in further research and development activities.
References
- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]
- 2. 2-NITRO-ISOPHTHALIC ACID MONOMETHYL ESTER | 861593-27-3 [chemicalbook.com]
- 3. 861593-27-3 | MFCD08690069 | this compound [aaronchem.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
Synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a plausible synthetic route to 3-(Methoxycarbonyl)-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the proposed reaction pathway, experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.
Introduction
This compound is an aromatic compound featuring a carboxylic acid, a nitro group, and a methyl ester. This substitution pattern makes it a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules. The presence of ortho-positioned nitro and carboxylic acid functionalities, along with a vicinal ester group, offers multiple reaction sites for further chemical transformations, making it a molecule of significant interest in drug discovery and materials science.
This guide outlines a two-step synthetic approach starting from the commercially available methyl 3-methylbenzoate. The synthesis involves an initial nitration reaction followed by an oxidation step.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process:
-
Nitration: Methyl 3-methylbenzoate is nitrated to yield methyl 3-methyl-2-nitrobenzoate.
-
Oxidation: The methyl group of methyl 3-methyl-2-nitrobenzoate is then oxidized to a carboxylic acid to afford the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-methyl-2-nitrobenzoate
This procedure is adapted from a method using nitric acid and acetic anhydride, which can offer improved selectivity and milder conditions compared to traditional mixed acid nitration.[1]
Materials:
-
Methyl 3-methylbenzoate
-
Nitric acid (65%)
-
Acetic anhydride
-
Ice
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2.7 mL of 65% nitric acid in an ice bath.
-
Slowly add 3.8 mL of acetic anhydride to the cooled nitric acid with continuous stirring. Allow the mixture to react for 30 minutes while maintaining the temperature below 10 °C. This forms the nitrating agent.
-
In a separate beaker, prepare a solution of 3.0 g of methyl 3-methylbenzoate in 3.8 mL of acetic anhydride.
-
Slowly add the methyl 3-methylbenzoate solution dropwise to the nitrating mixture. The temperature of the reaction should be maintained between 0-5 °C throughout the addition.
-
After the addition is complete, slowly raise the temperature to 40-50 °C and maintain it for 15 minutes.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure methyl 3-methyl-2-nitrobenzoate.
Expected Yield: A similar reaction has been reported to yield up to 93.85% of a mixture of isomers before recrystallization.[1]
Step 2: Synthesis of this compound
This step involves the oxidation of the methyl group of the intermediate. The electron-withdrawing nature of the nitro and ester groups can make the methyl group less reactive, thus requiring controlled but potent oxidation conditions. Potassium permanganate is a suitable oxidizing agent for this transformation.
Materials:
-
Methyl 3-methyl-2-nitrobenzoate
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve methyl 3-methyl-2-nitrobenzoate in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).
-
Heat the solution to 80-90 °C with stirring.
-
Slowly add solid potassium permanganate in portions to the heated solution over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating the mixture for several hours until the reaction is complete (monitoring by TLC is recommended). A brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the solid with a small amount of hot water.
-
Combine the filtrate and washings. If any unreacted starting material is present, it can be removed by extraction with diethyl ether.
-
Carefully acidify the aqueous solution to a pH of approximately 1-2 with concentrated sulfuric acid while cooling in an ice bath. A white or pale yellow precipitate of this compound should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | Colorless liquid | -29 |
| Methyl 3-methyl-2-nitrobenzoate | C₉H₉NO₄ | 195.17 | White to yellowish solid | Not available |
| This compound | C₉H₇NO₆ | 225.15 | Solid | Not available |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time |
| 1 | Nitration | HNO₃, Acetic anhydride | Acetic anhydride | 0-5 (addition), 40-50 (reaction) | ~1 hour |
| 2 | Oxidation | KMnO₄ | Pyridine/Water | 80-90 | Several hours |
Logical Relationships and Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood.
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.
-
The oxidation with potassium permanganate is also exothermic.
Conclusion
This technical guide provides a detailed and plausible pathway for the synthesis of this compound. The two-step approach, involving nitration followed by oxidation, utilizes readily available starting materials and established chemical transformations. The provided experimental protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the experimental procedures with appropriate safety precautions is essential for the successful and safe synthesis of the target compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
A Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic acid: Chemical Profile and Biological Potential of the Nitrobenzoic Acid Class
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the chemical properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. Due to a lack of specific data on its mechanism of action, this document expands its scope to provide a comprehensive overview of the biological activities and mechanisms of the broader class of substituted nitrobenzoic acids. This guide summarizes key quantitative data on the biological effects of related compounds, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and drug development efforts in this area.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Currently, the scientific literature does not contain specific studies detailing its mechanism of action or biological activity. Its primary documented role is as a chemical intermediate in organic synthesis.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 861593-27-3 | [1] |
| Molecular Formula | C9H7NO6 | [1] |
| Molecular Weight | 225.16 g/mol | [1] |
| SMILES | COC(=O)c1cccc(C(O)=O)c1--INVALID-LINK--=O | [1] |
Biological Activities of Substituted Nitrobenzoic Acids
While information on this compound is scarce, the broader class of substituted nitrobenzoic acids exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The presence and position of the nitro group, along with other substituents, significantly influence the molecule's electronic properties and its interaction with biological targets.[2][4]
Antimicrobial Activity
Substituted nitrobenzoic acids have demonstrated considerable efficacy against various microbial pathogens.[2] A prevalent mechanism of action is the intracellular bioreduction of the nitro group, which generates toxic reactive nitrogen species that can damage microbial DNA and other essential biomolecules.[2][5][6][7]
Antibacterial and Antifungal Activity: Certain nitrobenzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] For example, methyl 3-methyl-4-nitrobenzoate has demonstrated antifungal activity against Candida guilliermondii.[8]
Antitubercular Activity: Nitrobenzoate esters have been investigated as prodrugs against Mycobacterium tuberculosis.[3][9] These compounds are thought to be activated by mycobacterial enzymes.[9] One key target for some nitro-containing compounds is the enzyme DprE1, which is crucial for the synthesis of the mycobacterial cell wall.[9]
Table 2: Summary of Antimicrobial Activity for Selected Nitrobenzoic Acid Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |
| Nitro-substituted benzothiazole derivatives | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [2] |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [2][8] |
| 4-Nitrobenzoic acid | M. tuberculosis complex | Inhibitory | - | [3][9] |
Anticancer Activity
The potential of nitrobenzoate derivatives as anticancer agents is an area of ongoing research.[3] Their mechanisms of action can include the inhibition of cancer cell migration and the induction of apoptosis.[3] For instance, some quinazolinone derivatives of nitrobenzoic acid have shown activity against breast cancer cell lines.[10]
Table 3: Anticancer Activity of a Substituted Nitrobenzoic Acid Derivative
| Compound Class | Specific Derivative | Target Cell Line | Activity Measurement | Result | Reference(s) |
| Quinazolinone Derivative | 4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-3-nitrobenzoic acid | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [2][10] |
Anti-inflammatory Activity
The anti-inflammatory potential of substituted nitrobenzoic acids has been linked to nitric oxide (NO) donor compounds.[2] These molecules are designed to release NO, a key signaling molecule involved in inflammation.[2] Additionally, certain nitrooxy derivatives of nitrobenzoic acid have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines.[3]
Visualizing Mechanisms and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate a general mechanism of action for nitroaromatic compounds and a typical experimental workflow for assessing biological activity.
Caption: General mechanism of antimicrobial action for nitroaromatic compounds.
Caption: A general experimental workflow for drug discovery with nitrobenzoate derivatives.
Experimental Protocols
This section provides an overview of common experimental methodologies used in the synthesis and evaluation of nitrobenzoic acid derivatives.
General Synthesis of Nitrobenzoic Acid Esters
A common method for the synthesis of nitrobenzoic acid esters involves the reaction of the corresponding nitrobenzoic acid with an alcohol in the presence of an acid catalyst.
-
Procedure: To a solution of the desired nitrobenzoic acid in an appropriate alcohol (e.g., methanol, ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography, to yield the desired ester.[8]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure: Cancer cells are seeded in a 96-well plate and incubated. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours). After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan product. Finally, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]
Conclusion
While this compound itself is not well-characterized in terms of its biological activity, the broader class of nitrobenzoic acids represents a versatile scaffold with significant potential in medicinal chemistry. The antimicrobial, anticancer, and anti-inflammatory activities demonstrated by various derivatives underscore the importance of the nitrobenzoic acid core in drug discovery. Further research is warranted to explore the biological potential of less-studied derivatives like this compound and to fully elucidate the mechanisms by which these compounds exert their effects.
References
- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. svedbergopen.com [svedbergopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Discovery and History of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 3-(Methoxycarbonyl)-2-nitrobenzoic acid. While not a widely commercialized substance, this molecule holds significance as a potential synthetic intermediate and a subject of study in the broader context of nitrobenzoic acid chemistry. This document details its chemical identity, plausible synthetic pathways derived from historical and contemporary chemical literature, and its relationship to more extensively studied isomers. All available quantitative data is summarized, and detailed experimental protocols for related syntheses are provided to offer a foundational understanding for researchers.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 861593-27-3, is an aromatic carboxylic acid.[1][2][3][4][5] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a nitro group at position 2, and a methoxycarbonyl group at position 3. The presence and relative positions of these functional groups—a carboxylic acid, a nitro group, and an ester—make it a molecule with potential for diverse chemical transformations and applications in organic synthesis.
Despite its confirmed existence and availability from specialty chemical suppliers, the specific discovery and detailed history of this compound are not well-documented in prominent scientific literature.[2][3][4][5] Its history is intrinsically linked to the broader exploration of isophthalic acid and its nitro-substituted derivatives. This guide pieces together its likely origins from the established chemistry of its isomers and precursors.
Chemical Identity:
| Property | Value |
| Systematic Name | This compound |
| CAS Number | 861593-27-3 |
| Molecular Formula | C₉H₇NO₆ |
| Molecular Weight | 225.16 g/mol |
Plausible Historical Synthesis and Discovery
The discovery of this compound is likely a result of systematic studies on the nitration of isophthalic acid and its esters, a field of research dating back to the early 20th century. While the primary focus of early research was on the commercially significant 5-nitroisophthalic acid, the formation of other isomers as byproducts is a common occurrence in electrophilic aromatic substitution reactions.
A logical synthetic pathway to this compound involves two key steps:
-
Nitration of Dimethyl Isophthalate: The nitration of dimethyl isophthalate would produce a mixture of nitro-substituted isomers.
-
Selective Monohydrolysis: Subsequent selective hydrolysis of one of the two methyl ester groups of dimethyl 2-nitroisophthalate would yield the target molecule.
Nitration of Dimethyl Isophthalate
The nitration of isophthalic acid and its derivatives has been a subject of chemical investigation for over a century. Early work, such as that cited in a 1910 volume of Berichte der deutschen chemischen Gesellschaft, focused on the synthesis of 5-nitroisophthalic acid.[1][6] This isomer is the major product due to the directing effects of the two meta-positioned carboxyl groups.
However, the formation of other isomers, including the 2-nitro and 4-nitro derivatives, is expected, albeit in smaller quantities. The nitration of dimethyl isophthalate with a mixture of nitric and sulfuric acid is known to produce dimethyl 5-nitroisophthalate as the main product, but also yields the undesirable isomeric dimethyl 4-nitro-isophthalate.[1][6] It is highly probable that the 2-nitro isomer, dimethyl 2-nitroisophthalate, is also formed as a minor byproduct in this reaction.
Logical Flow of Isomer Formation:
Caption: Nitration of dimethyl isophthalate yields a mixture of isomers.
Selective Monohydrolysis of Dimethyl 2-Nitroisophthalate
The conversion of dimethyl 2-nitroisophthalate to this compound requires the selective hydrolysis of a single ester group. This transformation is a common challenge in organic synthesis. Historical methods for the preparation of monoesters of dicarboxylic acids often involved carefully controlled partial saponification. For instance, the preparation of monomethyl 5-nitroisophthalate is documented and was a known compound in the mid-20th century.[1][6][7]
The first documented synthesis specifically leading to a monoester of a nitroisophthalic acid can be traced back to early 20th-century literature, which describes the formation of the monomethyl ester during the esterification of 5-nitroisophthalic acid.[1][6] This indicates that the concept of these monoesters was established long before the specific CAS number for the 2-nitro isomer was assigned.
Experimental Workflow for Synthesis:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
General Protocol for the Nitration of Dimethyl Isophthalate
This protocol is adapted from established methods for the nitration of aromatic esters.[1][6]
Materials:
-
Dimethyl isophthalate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Water
-
Methanol or ethanol for recrystallization
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add dimethyl isophthalate to the cooled sulfuric acid with stirring until it is completely dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume).
-
Slowly add the nitrating mixture dropwise to the solution of dimethyl isophthalate, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at a controlled temperature (e.g., room temperature) for a specified period to allow the reaction to go to completion.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid precipitate, a mixture of nitroisomers, is collected by filtration and washed with cold water until the washings are neutral.
-
The crude product is then dried. The separation of the 2-nitro isomer from the more abundant 5-nitro and 4-nitro isomers would require techniques such as fractional crystallization or column chromatography.
General Protocol for the Selective Monohydrolysis of a Dimethyl Ester
This protocol is based on methods for the controlled saponification of diesters.[7][8]
Materials:
-
Dimethyl 2-nitroisophthalate
-
Methanol or another suitable solvent
-
Sodium hydroxide or potassium hydroxide solution of known concentration
-
Hydrochloric acid for acidification
Procedure:
-
Dissolve the dimethyl 2-nitroisophthalate in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a standardized solution of sodium hydroxide or potassium hydroxide dropwise with vigorous stirring.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC), to observe the disappearance of the starting diester and the appearance of the monoester and diacid.
-
Once the desired degree of conversion to the monoester is achieved, quench the reaction by adding it to a cooled, dilute solution of hydrochloric acid to neutralize the excess base and protonate the carboxylate.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data
Historical quantitative data for the specific synthesis of this compound is scarce. However, data from related reactions provide an estimate of expected yields.
Table 1: Representative Yields for Related Reactions
| Reaction | Starting Material | Product | Reported Yield | Reference |
| Nitration | Dimethyl isophthalate | Dimethyl 5-nitroisophthalate | ~42% (unpurified) | [1] |
| Monohydrolysis | Dimethyl 5-nitroisophthalate | Monomethyl 5-nitroisophthalate | 75-78% | [7] |
| Esterification | 5-Nitroisophthalic acid | Dimethyl 5-nitroisophthalate | 98% | [7] |
It is important to note that the yield of the 2-nitro isomer from the nitration of dimethyl isophthalate would be significantly lower than that of the 5-nitro isomer.
Applications and Further Research
This compound is primarily of interest as a synthetic intermediate. The presence of three distinct functional groups allows for a variety of subsequent chemical modifications. For example:
-
The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or acylation.
-
The carboxylic acid can be converted to an acid chloride, amide, or other derivatives.
-
The ester group can be hydrolyzed or transesterified.
These potential transformations make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials. For instance, related nitrobenzoic acids are precursors in the synthesis of various therapeutic agents.[9]
To date, there is no documented involvement of this compound in specific signaling pathways. Its utility lies in its role as a precursor in synthetic chemistry.
Conclusion
The history of this compound is not one of a singular, celebrated discovery but rather an emergence from the systematic exploration of aromatic nitration chemistry. While overshadowed by its more common isomer, 5-nitroisophthalic acid, its existence is a testament to the complex product mixtures that can arise from electrophilic aromatic substitution. For contemporary researchers, this compound offers a versatile scaffold for the synthesis of novel molecules. The foundational synthetic principles established over a century ago for related compounds provide a clear and logical pathway for its preparation in the laboratory. Further research into the applications of this and other less-common nitrobenzoic acid isomers could unveil new opportunities in medicinal chemistry and materials science.
References
- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 2. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]
- 3. This compound - CAS:861593-27-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable heterocyclic compounds, specifically benzisoxazolone and quinazolinedione derivatives, utilizing 3-(methoxycarbonyl)-2-nitrobenzoic acid as a key starting material. The protocols are based on established reductive cyclization strategies for ortho-substituted nitroaromatics and are adapted for this specific substrate.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. Its ortho-disposed nitro and carboxylic acid functionalities, along with the additional methoxycarbonyl group, provide multiple reactive sites for intramolecular cyclization reactions. Reductive cyclization of the nitro group is a particularly effective strategy for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery. This document outlines two primary synthetic routes commencing from this compound:
-
Synthesis of Methyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-6-carboxylate: This pathway involves the selective partial reduction of the nitro group to a hydroxylamine, which subsequently undergoes intramolecular cyclization with the adjacent carboxylic acid to form the benzisoxazolone ring system.
-
Synthesis of Methyl 1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-carboxylate: This route requires the complete reduction of the nitro group to an amine. The resulting anthranilic acid derivative is then cyclized with a suitable C1 synthon, such as urea or a phosgene equivalent, to furnish the quinazolinedione scaffold.
These heterocyclic cores are of significant interest due to their presence in numerous biologically active molecules. The protocols provided herein are designed to be robust and adaptable for research and development purposes.
Synthesis of Methyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-6-carboxylate
This synthesis proceeds via a one-pot, two-step protocol involving the partial reduction of the nitro group to a hydroxylamine, followed by in-situ cyclization. This method offers the advantage of mild reaction conditions and potentially high yields without the need for extensive purification of intermediates.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Zinc dust (activated)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add activated zinc dust (3.0-5.0 eq) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield methyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-6-carboxylate.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Key Reagents | Zinc, Ammonium Chloride | [2] |
| Solvent | Methanol/Water | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | Good to Excellent | [1][2] |
Experimental Workflow
References
The Role of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid as a Versatile Precursor in the Discovery of Potent Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. 3-(Methoxycarbonyl)-2-nitrobenzoic acid has emerged as a critical starting material in the synthesis of complex heterocyclic molecules, most notably in the development of targeted cancer therapies. Its unique structural features, including a reactive carboxylic acid, a modifiable nitro group, and a methoxycarbonyl moiety, provide a versatile scaffold for medicinal chemists. This document outlines the application of this precursor in the synthesis of Nintedanib, a potent triple angiokinase inhibitor, and provides detailed protocols for its key synthetic transformations.
Application in the Synthesis of Nintedanib (BIBF 1120)
Nintedanib is a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. It functions by targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The synthesis of Nintedanib showcases the utility of this compound as a key building block for the construction of the core indolinone structure.
The synthetic journey from this compound to the central 6-methoxycarbonyl-2-oxoindoline intermediate involves several key chemical transformations. These include the formation of an activated acid derivative for subsequent coupling, reduction of the nitro group to an amine, and an intramolecular cyclization to form the indolinone ring system. This intermediate is then further elaborated to yield the final drug substance.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of Nintedanib, a drug accessible through synthetic routes involving precursors like this compound.
Table 1: Representative Yields for Key Synthetic Steps
| Step No. | Transformation | Reagents & Conditions | Typical Yield (%) |
| 1 | Amide Formation | SOCl₂, Amine, Base | 85-95 |
| 2 | Nitro Group Reduction | H₂, Pd/C or Fe/AcOH | 80-90 |
| 3 | Intramolecular Cyclization | Base or Acid catalyst | 70-85 |
| 4 | Condensation | Orthoester, Ac₂O | 60-70 |
| 5 | Final Coupling | Aromatic Amine | 85-95 |
Table 2: In Vitro Kinase Inhibitory Activity of Nintedanib [1]
| Target Kinase | IC₅₀ (nM) |
| VEGFR-1 | 34 |
| VEGFR-2 | 21 |
| VEGFR-3 | 13 |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| FGFR-3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involved in the synthesis of the indolinone core from this compound.
Protocol 1: Amidation of this compound
This protocol describes the conversion of the carboxylic acid to an amide, a crucial step for introducing side chains.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of the nitro functionality to an amine, a prerequisite for the cyclization to form the indolinone ring.
Materials:
-
Amide derivative of this compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Acetic acid (AcOH) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Magnetic stirrer and stirring bar
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure using Iron in Acetic Acid:
-
Suspend the nitro-amide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
The product can be used in the next step without further purification or can be purified by column chromatography.
Visualizing the Drug Discovery Workflow and Mechanism of Action
To better illustrate the process and the biological context, the following diagrams are provided.
Conclusion
This compound is a valuable and versatile precursor in drug discovery, enabling the efficient synthesis of complex molecular architectures like the indolinone core of Nintedanib. The strategic manipulation of its functional groups allows for the construction of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers and scientists in the field of medicinal chemistry and drug development, highlighting the potential of this key building block in the creation of next-generation therapeutics.
References
The Synthetic Versatility of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(Methoxycarbonyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its strategic placement of a nitro group ortho to a methoxycarbonyl substituent, along with a carboxylic acid at the meta position, offers a unique platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This application note details key synthetic transformations of this compound, providing protocols for its conversion into valuable intermediates and subsequent cyclization to form privileged heterocyclic systems relevant to pharmaceutical and materials science research.
Key Synthetic Applications
The primary synthetic utility of this compound stems from the selective transformations of its functional groups. The most pivotal of these is the reduction of the nitro group to a primary amine. This transformation yields a highly reactive anthranilic acid derivative, which is a cornerstone for the synthesis of a diverse array of fused heterocyclic compounds.
The key applications explored in this note are:
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amine is the gateway to a multitude of subsequent reactions. This is most commonly achieved through catalytic hydrogenation or chemical reduction.
-
Synthesis of Benzoxazinones: The resulting amino ester can be readily cyclized to form benzoxazinone scaffolds, which are present in numerous biologically active compounds.
-
Synthesis of Quinazolinediones: Through reaction with isocyanates, the anthranilic acid intermediate can be converted into quinazolinedione derivatives, another critical heterocyclic motif in medicinal chemistry.
Application 1: Reduction of this compound
The reduction of the nitro group to an amine is the crucial first step in unlocking the synthetic potential of the title compound. Two common and effective methods are catalytic hydrogenation and reduction with stannous chloride (SnCl₂).
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity. Palladium on carbon (Pd/C) is a commonly employed catalyst.
Method B: Chemical Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro groups, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The reaction is typically carried out in an acidic medium.
Table 1: Comparison of Reduction Methods for this compound
| Parameter | Catalytic Hydrogenation | Stannous Chloride (SnCl₂) Reduction |
| Reducing Agent | H₂ gas | SnCl₂·2H₂O |
| Catalyst/Reagent | 5-10% Palladium on Carbon (Pd/C) | Concentrated Hydrochloric Acid (HCl) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | Room Temperature | 50-75 °C |
| Pressure | 1-4 atm (for H₂) | Atmospheric |
| Typical Yield | >90% | 80-95% |
| Work-up | Filtration of catalyst | Neutralization and extraction |
| Advantages | Clean, high yield, atom economical | Good for substrates with sensitive groups |
| Disadvantages | Requires specialized hydrogenation equipment | Generates tin-based waste |
Experimental Protocols: Reduction
Protocol 1A: Catalytic Hydrogenation to yield Methyl 2-amino-3-(carboxy)benzoate
Materials:
-
This compound
-
10% Palladium on Carbon (5% w/w)
-
Methanol (ACS grade)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas to 3-4 atm.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3-(carboxy)benzoate, which can be used in the next step without further purification or recrystallized if necessary.
Protocol 1B: Stannous Chloride Reduction to yield Methyl 2-amino-3-(carboxy)benzoate
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (ACS grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).[1]
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to 70-75 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. This will precipitate tin salts.[2]
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.
Application 2: Synthesis of Heterocycles
The product of the nitro reduction, methyl 2-amino-3-(carboxy)benzoate, is a valuable precursor for the synthesis of various heterocyclic systems.
Caption: Synthetic pathways from this compound.
Protocol 2A: Synthesis of a Benzoxazinone Derivative
Introduction: 2-Aminobenzoic acids (anthranilic acids) are common starting materials for the synthesis of 4H-3,1-benzoxazin-4-ones. The reaction typically proceeds via acylation of the amino group followed by cyclodehydration.
Materials:
-
Methyl 2-amino-3-(carboxy)benzoate (from Protocol 1)
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Toluene or Dichloromethane (as a solvent)
Procedure:
-
Dissolve methyl 2-amino-3-(carboxy)benzoate (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The cyclization to the benzoxazinone may occur in situ upon heating, or a separate cyclodehydration step using a reagent like cyanuric chloride can be employed.[3] For thermal cyclization, heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2B: Synthesis of a Quinazolinedione Derivative
Introduction: The reaction of anthranilic acid derivatives with isocyanates is a straightforward method for the synthesis of quinazoline-2,4(1H,3H)-diones.
Materials:
-
Methyl 2-amino-3-(carboxy)benzoate (from Protocol 1)
-
An appropriate isocyanate (e.g., phenyl isocyanate)
-
Pyridine or an anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve methyl 2-amino-3-(carboxy)benzoate (1.0 eq) in pyridine or an anhydrous polar aprotic solvent.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude quinazolinedione can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Logical Relationship of Functional Group Transformations
The synthetic utility of this compound is predicated on a logical sequence of reactions that transform the initial functional groups into a versatile intermediate, which then serves as a precursor for various heterocyclic systems.
Caption: Logical flow from starting material to heterocyclic products.
Conclusion
This compound is a valuable starting material for the synthesis of complex organic molecules. The protocols detailed in this application note provide a framework for its utilization in the preparation of key heterocyclic scaffolds, namely benzoxazinones and quinazolinediones. These methods, centered around the pivotal nitro group reduction, open avenues for the development of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
Application Notes and Protocols for the Reduction of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 3-(Methoxycarbonyl)-2-nitrobenzoic acid to yield 3-(Methoxycarbonyl)-2-aminobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below offer different methodologies to achieve this reduction, accommodating various laboratory setups and reagent availability.
Introduction
The selective reduction of an aromatic nitro group in the presence of other sensitive functionalities, such as esters and carboxylic acids, is a common challenge in organic synthesis. This compound presents such a challenge, requiring a reducing agent that chemoselectively reduces the nitro group without affecting the methyl ester or the carboxylic acid moieties. This document details two primary methods for this transformation: catalytic hydrogenation and reduction using iron powder in an acidic medium.
Overview of Reduction Methods
Two reliable methods for the reduction of the nitro group in this compound are presented:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C): This is a clean and efficient method that utilizes hydrogen gas and a palladium catalyst to effect the reduction. It often proceeds with high yield and selectivity.
-
Iron Powder in Acidic Medium (Béchamp Reduction): A classical and cost-effective method employing iron metal in the presence of an acid, such as hydrochloric or acetic acid, to reduce the nitro group.[1] This method is robust and tolerant of a wide range of functional groups.[2]
Data Presentation
The following table summarizes the expected outcomes for the described reduction protocols. The data for the catalytic hydrogenation is adapted from a procedure for the closely related substrate, 3-methyl-2-nitrobenzoate, and is expected to provide a similar high yield for the target molecule due to electronic and steric similarities.[3]
| Method | Reagents | Solvent | Temperature | Pressure | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | H₂, 5% Pd/C | Acetonitrile | 70°C | 65-100 psi | 8-16 hours | >95% |
| Iron Powder Reduction | Fe powder, HCl (catalytic) or Acetic Acid | Ethanol/Water | Reflux | Atmospheric | 2-4 hours | 85-95% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol is adapted from a high-yield reduction of a structurally similar substrate.[3]
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Acetonitrile
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite®
Procedure:
-
To a high-pressure reaction vessel, add this compound (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C (typically 1-2 mol% of palladium relative to the substrate).
-
Add acetonitrile as the solvent (sufficient to ensure good stirring).
-
Seal the reaction vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to 65-100 psi.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Methoxycarbonyl)-2-aminobenzoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Iron Powder Reduction
This protocol provides a classical and cost-effective method for the nitro group reduction.[4]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (typically 3-5 equivalents).
-
To the stirred suspension, add a catalytic amount of concentrated hydrochloric acid or a larger volume of glacial acetic acid. An exotherm may be observed.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(Methoxycarbonyl)-2-aminobenzoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
The following diagrams illustrate the logical workflow for the selection of a reduction method and the experimental workflow for catalytic hydrogenation.
Caption: Decision workflow for selecting a reduction method.
Caption: Experimental workflow for catalytic hydrogenation.
References
Application Note & Protocol: Fischer Esterification of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For: Researchers, scientists, and drug development professionals
Abstract & Introduction
This document provides a comprehensive guide to the synthesis of dimethyl 2-nitrobenzene-1,3-dicarboxylate through the Fischer-Speier esterification of 3-(methoxycarbonyl)-2-nitrobenzoic acid. Nitrobenzoic acid derivatives are crucial building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, dyes, and advanced materials.[1] The presence of an electron-withdrawing nitro group significantly influences the molecule's reactivity, making these compounds valuable intermediates.[1] This protocol details a robust, cost-effective, and scalable acid-catalyzed esterification method.[2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step laboratory procedure, offer insights into process optimization, and discuss troubleshooting strategies to ensure high yield and purity of the final product.
Reaction Principle & Mechanism
The Fischer-Speier esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol, catalyzed by a strong acid.[2] The reaction is an equilibrium process, governed by Le Chatelier's principle.[3]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The strong acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.[4]
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, which also conveniently serves as the solvent.[2][5] It is also critical that the starting carboxylic acid is completely dry, as the presence of water can drive the reaction in reverse, thereby reducing the product yield.[6][7]
Experimental Protocol
This protocol is optimized for the synthesis of dimethyl 2-nitrobenzene-1,3-dicarboxylate.
Materials and Equipment
| Reagents | Grade |
| This compound | ≥98% Purity |
| Anhydrous Methanol (MeOH) | ACS Grade, ≤0.05% water |
| Concentrated Sulfuric Acid (H₂SO₄) | 98%, ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |
| Deionized Water | |
| Celite (Optional, for filtration) |
| Equipment |
| Round-bottom flask (100 mL) |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature control |
| Ice bath |
| Büchner funnel and filter flask |
| Standard laboratory glassware |
| Thin-Layer Chromatography (TLC) plates (Silica gel) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of dimethyl 2-nitrobenzene-1,3-dicarboxylate.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g). To this, add 50 mL of anhydrous methanol. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. In a fume hood, carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirred methanolic solution. Caution: This addition is highly exothermic. A precipitate of the acid salt may form but will redissolve as the reaction is heated.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing with efficient stirring for 4-6 hours.[2]
-
Reaction Monitoring (Optional but Recommended): The progress of the reaction can be monitored by TLC.[3] Prepare a sample by taking a small aliquot from the reaction mixture. Spot it on a TLC plate against the starting material. A suitable eluent system is 30:70 ethyl acetate/hexanes. The product spot should be less polar (higher Rf value) than the starting carboxylic acid. The reaction is complete when the starting material spot has disappeared.
-
Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the cooled reaction mixture slowly and carefully into a beaker containing 200 mL of an ice-cold saturated sodium bicarbonate solution. Caution: Vigorous gas (CO₂) evolution will occur. Add the mixture in portions to control the foaming.
-
Product Collection: The crude ester product will precipitate as an off-white solid. Stir the slurry in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a vacuum oven at a low temperature (40-50°C).
-
Purification: The crude product can be purified by recrystallization.[8] Dissolve the crude solid in a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.
-
Characterization: Determine the mass of the dried, pure product and calculate the percent yield. Characterize the product by measuring its melting point and, if available, by obtaining IR and NMR spectra.
Data Summary
| Compound | MW ( g/mol ) | Amount Used | Moles | Molar Eq. |
| This compound | 225.15 | 5.0 g | 0.0222 | 1.0 |
| Methanol | 32.04 | 50 mL | 1.23 | ~55 |
| Sulfuric Acid (98%) | 98.08 | 2.0 mL | 0.0367 | ~1.65 |
| Product: Dimethyl 2-nitrobenzene-1,3-dicarboxylate | 239.18 | - | - | - |
| Theoretical Yield: | 5.31 g | 0.0222 |
Discussion and Field-Proven Insights
-
Rationale for Excess Methanol: Using methanol as the solvent ensures it is present in a large molar excess. According to Le Chatelier's principle, this high concentration of a reactant drives the equilibrium toward the formation of the ester and water, maximizing the conversion of the starting material.[2][3]
-
Catalyst Choice: While various acid catalysts can be used, including solid acids or other mineral acids, concentrated sulfuric acid is highly effective and economical for Fischer esterifications.[9][10] It acts not only as a catalyst but also as a dehydrating agent, further helping to shift the equilibrium.
-
Impact of Steric Hindrance: The presence of the ortho-nitro group may introduce some steric hindrance, which can slightly decrease the reaction rate compared to unhindered benzoic acids.[2] However, conducting the reaction at reflux temperature provides sufficient thermal energy to overcome this barrier, allowing the reaction to proceed efficiently.
-
Troubleshooting:
-
Low Yield: This is often due to an incomplete reaction or the use of wet reagents. Ensure the starting acid is thoroughly dry and use anhydrous methanol.[6][7] If the reaction is incomplete after 6 hours, it can be allowed to reflux longer.
-
Oily Product: If the product oils out instead of precipitating during workup, it may be due to insufficient cooling or impurities. Try scratching the inside of the beaker with a glass rod to induce crystallization or extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All operations, especially the handling of concentrated sulfuric acid and refluxing of methanol, must be performed in a certified chemical fume hood.
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and causes severe burns.[3] Handle with extreme care and add it slowly to the methanol solution while cooling to dissipate the heat of dilution.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin. Ensure there are no ignition sources near the reaction setup.
References
- 1. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Solved The Fischer esterification of *m*-nitrobenzoic acid | Chegg.com [chegg.com]
- 8. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 3-(Methoxycarbonyl)-2-nitrobenzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methoxycarbonyl)-2-nitrobenzoic acid is a specialized reagent for solid-phase peptide synthesis (SPPS), primarily utilized as a "safety-catch" linker for the production of C-terminal modified peptides, particularly cyclic peptides. The safety-catch strategy involves a linker that remains stable throughout the standard Fmoc-based peptide synthesis protocol but can be activated under specific conditions to allow for cleavage of the peptide from the solid support.[1][2][3]
In this system, the electron-withdrawing nitro group deactivates the linker, rendering the ester bond to the peptide stable against the basic conditions of Fmoc deprotection and the acidic conditions used for side-chain deprotection. The "catch" is released by the selective reduction of the nitro group to an amine. This "activation" step positions the newly formed aniline nucleophile adjacent to the ester carbonyl, facilitating a rapid intramolecular cyclization that cleaves the peptide from the resin. This method is particularly advantageous for the synthesis of head-to-tail cyclic peptides, as the cleavage step directly results in the cyclized product.
Key Applications:
-
Solid-phase synthesis of cyclic peptides.
-
Generation of peptide acids through nucleophilic cleavage after activation.
-
Use in fragment condensation strategies where a protected peptide fragment is released from the resin.
Principle of the Method
The use of this compound as a safety-catch linker follows a multi-step process integrated into the standard solid-phase peptide synthesis workflow.
-
Linker Immobilization: The carboxylic acid of this compound is coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin).
-
First Amino Acid Coupling: The methoxycarbonyl group is hydrolyzed to a carboxylic acid, which is then coupled to the N-terminus of the first amino acid of the target peptide.
-
Peptide Elongation: The peptide chain is elongated using standard Fmoc-SPPS protocols. The linker is stable to the piperidine treatment used for Fmoc removal.
-
Activation (Safety-Catch Release): After chain assembly, the nitro group on the linker is selectively reduced to an amine (aniline) using a mild reducing agent such as tin(II) chloride (SnCl₂).[4]
-
Cleavage via Intramolecular Cyclization: The newly formed aniline attacks the adjacent ester carbonyl, leading to the formation of a stable cyclic lactam and concomitant cleavage of the peptide from the resin. This process can be spontaneous or promoted by mild base.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aminomethyl (AM) resin (e.g., polystyrene with 1% DVB, 100-200 mesh)
-
Fmoc-protected amino acids
-
Coupling reagents: HATU, HOBt, DIC, etc.
-
Bases: DIPEA, NMM
-
Solvents: DMF, DCM, Piperidine (20% in DMF)
-
Reducing agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Cleavage cocktail (for side-chain deprotection, if necessary after cleavage): e.g., TFA/TIS/H₂O (95:2.5:2.5)
-
Ether (cold, for precipitation)
Protocol for Linker Attachment to Resin
-
Swell aminomethyl resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve this compound (3 eq., 3.0 mmol), HATU (2.9 eq., 2.9 mmol), and HOBt (3.0 eq., 3.0 mmol) in DMF (5 mL).
-
Add DIPEA (6.0 eq., 6.0 mmol) to the solution and allow to pre-activate for 5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amines.
-
Dry the resin under vacuum.
Protocol for Peptide Synthesis and Cleavage
-
Hydrolysis of the Methyl Ester: Treat the resin-bound linker with a solution of LiOH (1 M) in THF/H₂O (3:1) at room temperature for 2 hours to hydrolyze the methyl ester. Wash thoroughly with water, DMF, and DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the linker's free carboxylic acid using standard coupling conditions (e.g., DIC/HOBt or HATU/DIPEA).
-
Peptide Elongation: Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence.[5][6][7]
-
Fmoc-Deprotection of N-terminal Amino Acid: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Activation (Nitro Group Reduction):
-
Wash the peptide-resin with DMF (5 x 10 mL).
-
Prepare a solution of SnCl₂·2H₂O (10 eq. per nitro group) in DMF.
-
Add the reducing solution to the resin and agitate at room temperature for 8-12 hours.[4]
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove tin salts.
-
-
Cyclative Cleavage:
-
Suspend the resin in a solution of 1% TFA in DCM or DMF to facilitate cyclization.
-
Agitate at room temperature, monitoring the cleavage progress by taking small aliquots of the solution and analyzing by HPLC-MS. The reaction is typically complete within 2-6 hours.
-
Filter the resin and collect the filtrate containing the cyclic peptide.
-
Wash the resin with additional cleavage solution.
-
-
Peptide Isolation and Purification:
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
If side-chain protecting groups are still present, treat the residue with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Data Presentation
The following tables provide illustrative quantitative data based on typical yields and purities observed with similar safety-catch linker systems. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Representative Yields for Key Steps
| Step | Metric | Typical Value | Notes |
| Linker Loading | Substitution Level | 0.5 - 0.8 mmol/g | Dependent on initial resin and reaction efficiency. |
| Peptide Synthesis | Crude Peptide Yield | 70 - 90% | Based on the initial loading of the first amino acid. Sequence-dependent. |
| Cyclative Cleavage | Cleavage Yield | 60 - 85% | Monitored by HPLC. Can be optimized by adjusting time and temperature. |
| Final Product | Overall Isolated Yield | 15 - 40% | After HPLC purification. Highly dependent on peptide sequence and purity. |
Table 2: Purity and Characterization
| Analysis | Stage | Typical Purity | Method |
| Crude Peptide | After Cleavage | 50 - 80% | RP-HPLC (220 nm) |
| Purified Peptide | After HPLC | > 95% | RP-HPLC (220 nm) |
| Identity Confirmation | Purified Peptide | Matches Theoretical | MALDI-TOF or ESI-MS |
Mandatory Visualizations
Workflow for Cyclic Peptide Synthesis
Caption: Workflow for cyclic peptide synthesis using the safety-catch linker.
Signaling Pathway of Linker Activation and Cleavage
Caption: Mechanism of safety-catch activation and cyclative cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indole Derivatives from 3-(Methoxycarbonyl)-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The development of efficient and versatile synthetic routes to functionalized indoles is therefore of critical importance. This document provides detailed application notes and protocols for the synthesis of indole derivatives, specifically focusing on the use of 3-(methoxycarbonyl)-2-nitrobenzoic acid or its corresponding methyl ester, methyl 2-methyl-3-nitrobenzoate, as a starting material.
The primary synthetic route detailed herein is the Leimgruber-Batcho indole synthesis . This powerful two-step method is renowned for its efficiency, mild reaction conditions, and the accessibility of starting materials.[1] The synthesis commences with an o-nitrotoluene derivative, which undergoes condensation with a formamide acetal to generate a β-dimethylamino-2-nitrostyrene (enamine). Subsequent reductive cyclization of this intermediate furnishes the desired indole.[1][2] This pathway is particularly advantageous for producing a wide variety of substituted indoles that might be difficult to access through other classical methods like the Fischer indole synthesis.[2]
Core Synthesis Pathway: Leimgruber-Batcho Approach
The logical workflow for synthesizing methyl 1H-indole-7-carboxylate from methyl 2-methyl-3-nitrobenzoate involves two distinct experimental stages. The initial step is the formation of a reactive enamine intermediate, followed by a robust reductive cyclization to yield the final indole product.
Caption: Overall workflow for the Leimgruber-Batcho synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for analogous substrates, particularly the synthesis of 4-benzyloxyindole and methyl 6-bromo-1H-indole-4-carboxylate.[3][4] Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.
Starting Material Preparation
If starting from this compound, it should first be converted to its methyl ester, methyl 2-methyl-3-nitrobenzoate. This can be achieved via standard esterification procedures (e.g., using methanol with a catalytic amount of sulfuric acid). The protocol below assumes the use of the commercially available methyl 2-methyl-3-nitrobenzoate.
Protocol 1: Enamine Formation
This step involves the condensation of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key nitrostyrene intermediate.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but often enhances reactivity)[1]
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (for crystallization)
-
Methylene Chloride (for dissolution)
Procedure:
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the solution at reflux (e.g., 110 °C) under an inert atmosphere (e.g., nitrogen) for 3-4 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the volatile components using a rotary evaporator. The residue is typically a dark red oil or solid.
-
Dissolve the residue in a minimal amount of methylene chloride and add methanol.
-
Concentrate the solution on a steam bath and then cool to induce crystallization.
-
Filter the resulting crystals, wash with cold methanol, and dry under vacuum to yield (E)-methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate.
Protocol 2: Reductive Cyclization to Methyl 1H-indole-7-carboxylate
This crucial step reduces the nitro group to an amine, which spontaneously cyclizes and eliminates the amine auxiliary to form the aromatic indole ring. Catalytic hydrogenation is a common and effective method.[2]
Materials:
-
(E)-methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate (from Protocol 1)
-
Raney Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Hydrazine hydrate (85%) or a hydrogen gas source
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diatomaceous earth (e.g., Celite®) for filtration
Procedure:
-
To a stirred solution of the enamine (1.0 eq) in a mixture of THF and methanol, add the catalyst (e.g., Raney Nickel, ~0.1 eq by volume).[4]
-
If using hydrazine, add it portion-wise to control the vigorous gas evolution and exothermic reaction. Maintain the temperature between 45-50 °C.[4]
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., balloon or 50 psi) while stirring vigorously.
-
The reaction is typically rapid, with a color change from red to dark brown or pale yellow. Monitor by TLC until the starting material is consumed.
-
After the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure methyl 1H-indole-7-carboxylate.
Reaction Pathway and Mechanism
The Leimgruber-Batcho synthesis proceeds through a well-established mechanism. The acidity of the benzylic protons of the methyl group, enhanced by the electron-withdrawing nitro group, allows for deprotonation and subsequent condensation with DMF-DMA. The resulting enamine then undergoes reduction of the nitro group. The newly formed aniline nitrogen attacks the enamine double bond, leading to cyclization. A final elimination of dimethylamine aromatizes the five-membered ring to form the stable indole product.[5]
Caption: Chemical reaction pathway for indole synthesis.
Quantitative Data
While specific yield data for the synthesis of methyl 1H-indole-7-carboxylate via this exact route is not prominently published, the Leimgruber-Batcho synthesis is known for its high efficiency. The table below summarizes yields for similar transformations reported in the literature, which can serve as a benchmark for optimization.
| Starting Material | Product | Reductive Cyclization Method | Yield | Reference |
| 6-Benzyloxy-2-nitrotoluene | 4-Benzyloxyindole | Raney Ni, Hydrazine | 81-86% | [4] |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Methyl 6-bromo-1H-indole-4-carboxylate | Not specified in abstract | 59% | [3] |
| o-Nitrotoluene | Indole | H₂, Pd/C | High Yield | [1][2] |
| 2-Methyl-3-nitrophenol derivative | 4-Hydroxyindole derivative | Raney Ni, Hydrazine | ~90% (for enamine step) | [4] |
Applications in Drug Development
The resulting product, methyl 1H-indole-7-carboxylate, is a valuable building block for more complex molecules. The ester and the indole NH group provide two distinct handles for further functionalization, allowing for the construction of diverse chemical libraries for screening and lead optimization. The indole-7-carboxylate motif is present in various biologically active compounds, making this synthetic route highly relevant for professionals in pharmaceutical research and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed large-scale synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid, a valuable intermediate in organic synthesis. Due to the limited availability of direct large-scale procedures for this specific molecule in published literature, the following protocol is a well-established and scalable two-step synthetic route commencing from commercially available 3-methyl-2-nitrobenzoic acid. This method involves the oxidation of the methyl group to a carboxylic acid, followed by selective esterification.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process:
-
Oxidation: The starting material, 3-methyl-2-nitrobenzoic acid, undergoes oxidation of the methyl group to yield 2-nitroisophthalic acid.
-
Selective Monoesterification: 2-Nitroisophthalic acid is then selectively esterified at the 3-position to produce the target molecule, this compound.
Caption: Proposed two-step synthetic pathway.
Experimental Protocols
Step 1: Oxidation of 3-Methyl-2-nitrobenzoic acid to 2-Nitroisophthalic acid
This procedure is adapted from established oxidation methods for alkyl-substituted nitroaromatic compounds.
Materials:
-
3-Methyl-2-nitrobenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water (deionized)
Procedure:
-
To a stirred solution of sodium hydroxide (2.2 equivalents) in water in a suitable reaction vessel, add 3-methyl-2-nitrobenzoic acid (1.0 equivalent).
-
Heat the mixture to 80-90°C.
-
Slowly add potassium permanganate (3.0 equivalents) in portions, maintaining the temperature between 80-90°C. The addition is exothermic.
-
After the addition is complete, continue to stir the mixture at 90°C until the purple color of the permanganate has disappeared (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-nitroisophthalic acid will form.
-
If the solution retains a slight purple or brown color, add a small amount of sodium bisulfite solution to decolorize it.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum at 60-70°C.
Step 2: Selective Monoesterification of 2-Nitroisophthalic acid
This protocol focuses on the selective esterification of the less sterically hindered carboxylic acid group at the 3-position.
Materials:
-
2-Nitroisophthalic acid
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Suspend 2-nitroisophthalic acid (1.0 equivalent) in an excess of methanol (10-20 volumes) in a reaction vessel equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dilute the residue with water and extract the product with dichloromethane (3 x 10 volumes).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any unreacted diacid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Reactant | Product | Molar Ratio | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | 3-Methyl-2-nitrobenzoic acid | 2-Nitroisophthalic acid | 1 : 1 | 80 - 90 | >95 |
| 2 | 2-Nitroisophthalic acid | This compound | 1 : 1 | 75 - 85 | >98 |
| Overall | 3-Methyl-2-nitrobenzoic acid | This compound | 1 : 1 | 60 - 76.5 | >98 |
Visualizations
Caption: Detailed experimental workflow.
Application Notes and Protocols for the Analytical Characterization of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of potential analytical methodologies for the characterization of 3-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS 861593-27-3). Due to the limited availability of specific analytical data for this compound in publicly accessible literature, this guide presents protocols and data extrapolated from closely related nitrobenzoic acid derivatives and general analytical principles for similar molecular structures. The methods described herein are intended to serve as a foundational resource for developing and validating specific assays for quality control, stability testing, and impurity profiling in a research and drug development context.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 861593-27-3 | [1] |
| Molecular Formula | C9H7NO6 | [1] |
| Molecular Weight | 225.16 g/mol | [1] |
| Chemical Structure | COC(=O)c1cccc(C(O)=O)c1--INVALID-LINK--=O | [1] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound due to its polarity and UV-absorbing properties. Gas chromatography (GC) may also be applicable after derivatization to increase volatility.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is recommended for the analysis of this polar aromatic compound. The following protocol is a general guideline that should be optimized for specific analytical needs.
2.1.1. Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) and sonicate briefly to ensure complete dissolution. Make up to the mark with the diluent.
-
Prepare sample solutions by accurately weighing the material to be tested and dissolving it in the diluent to achieve a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for λmax) |
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity or concentration of this compound in the sample by comparing the peak area to that of the reference standard.
-
2.1.2. Data Presentation: Hypothetical HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 5.8 | 1,250,000 | 100 |
| Batch A-001 | 5.8 | 1,245,000 | 99.6 |
| Impurity 1 | 4.2 | 3,000 | 0.24 |
| Impurity 2 | 7.1 | 2,000 | 0.16 |
2.1.3. Method Development and Optimization Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a carboxylic acid group. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is necessary.
2.2.1. Experimental Protocol: GC-MS after Derivatization
-
Derivatization (Esterification with Methanol):
-
Accurately weigh about 5 mg of the sample into a vial.
-
Add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.
-
Reconstitute the residue in a known volume of a suitable solvent for GC injection.
-
-
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.
3.1.2. Predicted ¹H and ¹³C NMR Data
The following are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~8.2-8.0 | m | 1H | Aromatic H |
| ~7.8-7.6 | m | 2H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~165 | -COOCH₃ |
| ~150 | C-NO₂ |
| ~135-125 | Aromatic C-H & C-C |
| ~53 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
3.2.1. Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Ionization Mode: Negative ion mode is expected to be more sensitive due to the presence of the carboxylic acid group.
-
Data Analysis: Observe the [M-H]⁻ ion for molecular weight confirmation.
3.2.2. Expected Mass Spectrometric Data
| Ionization Mode | Expected Ion | m/z |
| ESI-Negative | [M-H]⁻ | 224.02 |
| ESI-Positive | [M+H]⁺ | 226.04 |
| ESI-Positive | [M+Na]⁺ | 248.02 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
3.3.2. Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~1730 | C=O stretch of ester |
| ~1700 | C=O stretch of carboxylic acid |
| ~1530 and ~1350 | Asymmetric and symmetric N-O stretch of nitro group |
| ~1250 | C-O stretch of ester and acid |
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a pharmaceutical intermediate like this compound.
Caption: General analytical workflow for compound characterization.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive starting point for the analysis of this compound. While specific literature for this exact molecule is scarce, the application of established analytical techniques for similar compounds, combined with rigorous method development and validation, will enable its accurate and reliable characterization for research and drug development purposes. It is imperative that all methods are validated in the laboratory for their intended use to ensure data of high quality and reliability.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 3-(Methoxycarbonyl)-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound typically proceeds via the nitration of methyl 3-methylbenzoate, followed by the oxidation of the methyl group. This guide addresses common issues encountered during these steps.
Q1: My nitration of methyl 3-methylbenzoate resulted in a low yield. What are the common causes?
A1: Low yields in this electrophilic aromatic substitution are often traced to several key factors:
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Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature rises significantly, it can lead to the formation of unwanted side products, including dinitrated compounds and other isomers, thus reducing the yield of the desired product.[1] Maintaining a low temperature (e.g., 0-10°C) during the addition of the nitrating agent is crucial for selectivity and safety.[1]
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Presence of Water: Any moisture in the reaction flask or reagents (sulfuric acid, nitric acid) can consume the nitronium ion (NO₂⁺), the active electrophile, thereby hindering the reaction.[2] It is essential to use anhydrous reagents and properly dried glassware.[2]
-
Insufficient Reaction Time or Temperature: While high temperatures are detrimental, the reaction may not proceed to completion if the temperature is too low or the reaction time is too short.[2] After the initial cold addition, it's common to allow the mixture to warm to room temperature and stir for a period to ensure the reaction is complete.[3]
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Improper Reagent Stoichiometry: An incorrect ratio of nitric acid to the starting material can lead to either incomplete reaction or the formation of polysubstituted byproducts.
Q2: I'm observing multiple spots on my TLC plate after nitration. How can I improve the regioselectivity?
A2: The formation of multiple isomers (e.g., nitration at other positions) is a common challenge. The methoxycarbonyl group is a meta-director, while the methyl group is an ortho, para-director. To favor the desired 2-nitro isomer:
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Strict Temperature Control: As mentioned, lower temperatures favor the desired kinetic product. Running the reaction at or below 0°C is often critical.[4]
-
Alternative Nitrating Agents: While a mixture of concentrated nitric and sulfuric acids is standard, using a different nitrating system, such as nitric acid in acetic anhydride, can sometimes offer better selectivity and milder reaction conditions, which may reduce byproduct formation.[5]
Q3: The oxidation of the methyl group on my nitrated intermediate is incomplete. How can I drive the reaction to completion?
A3: The oxidation of an electron-deficient methyl group (deactivated by the adjacent nitro group and the methoxycarbonyl group) can be sluggish.
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Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often required. The reaction may need prolonged heating under reflux to proceed to completion.
-
Catalytic Air Oxidation: A more selective method involves air or oxygen as the oxidant in the presence of a metal catalyst, such as a cobalt-based system.[6][7] This can sometimes provide a cleaner reaction with fewer byproducts.[7]
-
Monitoring the Reaction: Use techniques like TLC or HPLC to monitor the disappearance of the starting material. If the reaction stalls, consider a small, additional charge of the oxidizing agent.
Q4: My final product is difficult to purify and appears discolored. What are the best purification strategies?
A4: Discoloration often arises from residual impurities or byproducts from the nitration or oxidation steps.
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Acid-Base Extraction: After oxidation, the product is a carboxylic acid. You can dissolve the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide), wash with an organic solvent (e.g., ether or ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.[8][9]
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Recrystallization: This is a powerful technique for purification. The crude product can be recrystallized from suitable solvents. A common method involves dissolving the product in a hot solvent mixture, such as ethanol/water, and allowing it to cool slowly to form pure crystals.[10] For this specific compound, solvents like methanol or ethanol are often effective.[5]
Experimental Protocols & Data
The following protocols are representative procedures for the synthesis of this compound.
Synthetic Pathway Overview
The logical flow for the synthesis is outlined below, starting from methyl 3-methylbenzoate.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Nitration of Methyl 3-Methylbenzoate
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 6 mL of concentrated sulfuric acid in an ice-water bath (0-5°C).[3]
-
Substrate Addition: Slowly add 2.0 mL of methyl 3-methylbenzoate to the cooled, stirring sulfuric acid.[3]
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[10]
-
Reaction: Add the nitrating mixture dropwise to the methyl benzoate solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.[1][11]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 20 minutes.[3]
-
Workup: Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[3] The product should precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, followed by a small amount of ice-cold methanol to remove impurities.[11]
Protocol 2: Oxidation to this compound
-
Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the crude methyl 3-methyl-2-nitrobenzoate from the previous step in a suitable solvent (e.g., aqueous pyridine or acetic acid).
-
Oxidation: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is often exothermic and may require initial cooling.
-
Heating: After the initial addition, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture and quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄).
-
Filter the mixture to remove manganese dioxide (if using KMnO₄).
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a low pH (pH 1-2) to precipitate the carboxylic acid product.[12]
-
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[12]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions and reported yields for the key reaction types involved in this synthesis, based on analogous compounds.
Table 1: Nitration Reaction Parameters
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl terephthalate | Fuming HNO₃ / H₂SO₄ | < 20 | 1 hour | 82.9 | [13] |
| Dimethyl terephthalate | HNO₃ / H₂SO₄ | 10 - 20 | 1 hour | 95.0 | [14] |
| Methyl benzoate | Conc. HNO₃ / H₂SO₄ | 0 - 10 | 25 min | 60 - 85 | [1] |
| Dimethyl 2-hydroxyterephthalate | 60% HNO₃ / H₂SO₄ | 0 | 5 min | 56 (total isomers) |[4] |
Table 2: Purification and Recovery Data
| Compound | Purification Method | Purity Achieved | Recovery (%) | Reference |
|---|---|---|---|---|
| 3-Nitrobenzoic acid | pH adjustment & precipitation | ~98% | 95 - 99 | [8] |
| Methyl m-nitrobenzoate | Saponification & acidification | - | 90 - 96 | [12] |
| 4-Nitrobenzoic acid | Base treatment & extraction | - | 98.2 |[9] |
Troubleshooting Workflow
If you are experiencing low final yield, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. rsc.org [rsc.org]
- 5. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 6. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 7. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 8. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]
- 14. Dimethyl nitroterephthalate | 5292-45-5 [chemicalbook.com]
Technical Support Center: Purification of 3-(Methoxycarbonyl)-2-nitrobenzoic acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 3-(Methoxycarbonyl)-2-nitrobenzoic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively documented, suitable solvents can be inferred from structurally similar compounds like nitrobenzoic acids.[1] Good starting points for solvent selection include methanol, ethanol, acetone, or a mixed solvent system such as ethanol-water.[2][3] The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.[1]
Q2: How can I perform a mixed solvent recrystallization?
A2: To perform a mixed solvent recrystallization, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble. Then, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy, indicating the saturation point. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]
Q3: What are the potential impurities in crude this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, isomers (such as 4-nitro and 6-nitro isomers if prepared by nitration of methyl 3-methoxybenzoate), and byproducts from side reactions. Residual acids from the synthesis process can also be present.[4]
Q4: What is a typical expected recovery yield for this recrystallization?
A4: A successful recrystallization of similar compounds can typically yield recoveries of over 70%.[2][5] However, the actual yield will depend on the initial purity of the crude product and the care taken during the experimental procedure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating out of solution too quickly. Significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - Allow the solution to cool more slowly by insulating the flask.[2] - If impurities are significant, consider a preliminary purification step like column chromatography. |
| Low Recovery Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Crystals were prematurely filtered before crystallization was complete. - The crystals were washed with too much or warm solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the filtrate by boiling off some solvent and allow it to cool again. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2] - Allow sufficient time for crystallization. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[2][6] |
| Colored Crystals | Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The solution is cooling too slowly, or there are no nucleation sites. | - Boil off some of the solvent to concentrate the solution and try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. |
Experimental Protocol: Recrystallization of this compound
This protocol details a general procedure for the purification of this compound using a single solvent system (ethanol).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol to create a slurry.
-
Heating: Gently heat the mixture while stirring continuously. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.
Quantitative Data
The following table provides solubility data for structurally similar compounds, which can serve as a guide for solvent selection.
| Solvent | Compound | Solubility ( g/100 mL) at 25°C | Solubility ( g/100 mL) at 100°C (or boiling point) |
| Water | 3-Nitrobenzoic acid | 0.35 | 2.6 |
| Ethanol | 3-Nitrobenzoic acid | 22.5 | 62.5 |
| Methanol | Methyl 3-nitrobenzoate | Soluble | Very Soluble |
| Ethanol/Water | Methyl 3-nitrobenzoate | Sparingly soluble | Soluble |
Note: Data is for structurally similar compounds and should be used as an estimation.
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed protocols, and the underlying chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do side products typically originate?
The most established route involves a two-step process:
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Electrophilic Nitration: Dimethyl phthalate (DMP) is nitrated using a mixture of nitric acid and sulfuric acid.
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Selective Saponification: The resulting intermediate, dimethyl 3-nitrophthalate, undergoes selective hydrolysis of the ester group at the C3 position.
Side products primarily arise from the initial nitration step, where a mixture of isomers is unavoidably formed. Further complications can emerge during the saponification if the reaction is non-selective or incomplete.
Q2: I'm getting a mixture of isomers after the nitration of dimethyl phthalate. Why is this happening and which isomers are formed?
This is the most common challenge. The two methoxycarbonyl (-COOCH₃) groups on the dimethyl phthalate starting material are electron-withdrawing and act as meta-directors. However, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to different positions, leading to a mixture of products.
The primary side product is the dimethyl 4-nitrophthalate isomer, which is often formed in significant quantities. The desired dimethyl 3-nitrophthalate is typically the minor isomer.
Q3: Why is sulfuric acid necessary in the nitrating mixture? Can I just use nitric acid?
Sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺) . Nitric acid alone is generally not a strong enough electrophile to react efficiently with a deactivated aromatic ring like dimethyl phthalate.[1][2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[3][4] Without sulfuric acid, the reaction would be impractically slow or would not occur at all.[1]
// Nodes for reactants and products HNO3 [label="HNO₃"]; H2SO4_1 [label="H₂SO₄"]; H2SO4_2 [label="H₂SO₄"]; Protonated_HNO3 [label="H₂O⁺-NO₂"]; H2O [label="H₂O"]; Nitronium [label="NO₂⁺", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HSO4_minus [label="HSO₄⁻"];
// Reaction steps {rank=same; HNO3; H2SO4_1;} HNO3 -> Protonated_HNO3 [label="+"]; H2SO4_1 -> Protonated_HNO3 [style=invis]; Protonated_HNO3 -> Nitronium [label="⇌"]; Protonated_HNO3 -> H2O [label="+"]; HSO4_minus [style=invis]; Protonated_HNO3 -> HSO4_minus [style=invis];
// Invisible nodes for alignment dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1];
// Edges for visual flow H2SO4_1 -> dummy1 [style=invis]; dummy1 -> Protonated_HNO3 [style=invis]; Protonated_HNO3 -> dummy2 [style=invis]; dummy2 -> Nitronium [style=invis]; } ondot Caption: Formation of the nitronium ion electrophile.
Troubleshooting Guide: Side Product Mitigation & Purification
Problem 1: Low Yield of Desired 3-Nitro Isomer in Nitration Step
Causality: The directing effects of the two ester groups favor the formation of the 4-nitro isomer. While this cannot be completely avoided, reaction conditions can be optimized to improve the ratio.
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain a low reaction temperature (typically 0-5 °C) during the addition of dimethyl phthalate to the nitrating mixture. Excursions to higher temperatures can decrease selectivity and increase the rate of side reactions, including dinitration.
-
Rate of Addition: Add the dimethyl phthalate slowly and dropwise to the stirred nitrating mixture. This ensures localized heat can dissipate and prevents temperature spikes.
-
Stirring Efficiency: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and consistent temperature distribution.
-
Post-Reaction Quenching: Pour the reaction mixture slowly onto crushed ice. This helps to precipitate the solid nitrated products quickly and prevents further reaction or degradation in the strongly acidic medium.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Minimizes dinitration and improves isomer selectivity. |
| Addition Time | 60–90 minutes | Prevents exothermic spikes and ensures control. |
| Stirring | Vigorous (e.g., >300 RPM) | Ensures thermal and reagent homogeneity. |
| Quenching | Slow addition to ice | Rapidly stops the reaction and precipitates product. |
Problem 2: Presence of Dinitrated Byproducts
Causality: The nitro group is a strong deactivator, making a second nitration more difficult but not impossible, especially under harsh conditions.[4] If the reaction temperature is too high or the concentration of the nitrating agent is excessive, dinitration can occur.
Troubleshooting Steps:
-
Stoichiometry: Use a modest excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction by TLC (Thin Layer Chromatography). Do not let the reaction run for an extended period after the starting material is consumed, as this provides more opportunity for the product to undergo a second nitration.
-
Purification: Dinitrated products are typically less soluble than the mono-nitrated isomers. They can often be partially removed during recrystallization of the crude product mixture.
Problem 3: Non-selective or Incomplete Saponification
Causality: The goal is to hydrolyze only one of the two ester groups. The steric hindrance from the adjacent nitro group makes the C3-ester less reactive, which is the basis for the desired selectivity. However, using too strong a base, too high a temperature, or too long a reaction time can lead to the hydrolysis of both esters (forming 3-nitrophthalic acid) or the wrong ester.
Troubleshooting Steps:
-
Choice of Base: Use a stoichiometric amount (or very slight excess, e.g., 1.0 eq) of a milder base like sodium or potassium carbonate, or carefully controlled amounts of sodium hydroxide.
-
Solvent System: A mixture of methanol and water is commonly used. The methanol helps to solubilize the organic ester, while the water facilitates the hydrolysis.
-
Temperature and Time: Perform the saponification at a controlled temperature (e.g., refluxing methanol, ~65 °C) and monitor the reaction progress closely by TLC to avoid over-reaction. A procedure for a similar saponification suggests that boiling for 5-10 minutes can be sufficient.[5]
-
Workup Procedure: After saponification, it is crucial to pour the solution of the sodium salt into the acid, not the other way around. Adding acid to the salt solution can cause a less soluble acid salt to precipitate, which is difficult to remove.[5]
Experimental Protocols
Protocol 1: Purification of Isomeric Mixture by Recrystallization
This protocol focuses on separating the desired dimethyl 3-nitrophthalate from the major side product, dimethyl 4-nitrophthalate, after the nitration step. The separation relies on differences in solubility in a given solvent system.
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Solvent Selection: Methanol is a common and effective solvent for this purification. The 4-nitro isomer is typically less soluble in cold methanol than the 3-nitro isomer.
-
Dissolution: Transfer the crude, dry solid mixture of isomers to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble dimethyl 4-nitrophthalate will begin to crystallize first.
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Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the 4-nitro isomer.
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Filtration: Filter the cold suspension to collect the crystals of the 4-nitro isomer. The mother liquor will be enriched with the desired 3-nitro isomer.
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Recovery: Evaporate the solvent from the mother liquor to obtain a solid enriched in dimethyl 3-nitrophthalate. The purity should be checked by NMR or LC-MS. This enriched material can be used in the subsequent saponification step or subjected to further purification (e.g., column chromatography) if necessary.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. The primary focus is on the selective mono-hydrolysis of dimethyl 2-nitroterephthalate, a common and effective synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and selective method is the mono-hydrolysis of dimethyl 2-nitroterephthalate. This reaction selectively saponifies one of the two methyl ester groups to yield the desired product. A highly efficient method for this transformation involves using a biphasic system of tetrahydrofuran (THF) and water with a carefully controlled amount of a base, such as sodium hydroxide (NaOH), at a low temperature (e.g., 0°C).[1][2] This approach minimizes the formation of the diacid byproduct.
Q2: Why is the reaction temperature critical for this synthesis?
A2: Low reaction temperatures, typically around 0°C, are crucial for achieving high selectivity in the mono-hydrolysis of symmetric diesters.[1][2] Higher temperatures can increase the rate of the second hydrolysis step, leading to the formation of the undesired 2-nitroterephthalic acid (the diacid). Maintaining a low temperature helps to ensure that the reaction stops after the first hydrolysis.
Q3: What are the main side products in this reaction, and how can their formation be minimized?
A3: The primary side products are the unreacted starting material (dimethyl 2-nitroterephthalate) and the over-hydrolyzed product (2-nitroterephthalic acid). To minimize the diacid formation, it is essential to use a stoichiometric amount of base (or a slight excess) and maintain a low reaction temperature.[1][2] Unreacted starting material can be minimized by ensuring efficient mixing and allowing for an adequate reaction time.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals, quenched, and spotted on a TLC plate. The disappearance of the starting diester and the appearance of the mono-acid product can be visualized. A suitable solvent system for TLC would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes.
Q5: What is the best way to purify the final product?
A5: The most common method for purifying this compound is recrystallization.[3][4] After the reaction work-up, the crude product can be dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., methanol/water or ethyl acetate/hexanes) and allowed to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Monitor the reaction by TLC until the starting material is consumed.- Ensure vigorous stirring to facilitate the reaction between the two phases. |
| Incorrect Stoichiometry of Base: Too little base will result in incomplete conversion. | - Accurately calculate and dispense the required amount of base. A slight excess (e.g., 1.1 equivalents) can be beneficial. | |
| Low Reaction Temperature: While crucial for selectivity, a temperature that is too low may significantly slow down the reaction rate. | - Maintain the reaction at a consistent 0°C using an ice-water bath. If the reaction is extremely slow, a slight increase to room temperature can be cautiously tested, though this may reduce selectivity. | |
| Formation of Significant Amount of Diacid | Excess Base: Using a large excess of base will promote the second hydrolysis. | - Use a carefully measured amount of base (1.0-1.2 equivalents). |
| High Reaction Temperature: Temperatures above 0°C can significantly increase the rate of the second hydrolysis. | - Maintain the reaction temperature strictly at 0°C. | |
| Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to further hydrolysis. | - Monitor the reaction closely by TLC and work it up as soon as the starting material has been consumed. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Unreacted starting material or the diacid can interfere with crystallization. | - Wash the crude product thoroughly to remove water-soluble impurities (like the diacid salt).- Attempt recrystallization from a different solvent system. Seeding with a small crystal of pure product can induce crystallization. |
| "Oiling Out": The product may be melting in the recrystallization solvent rather than dissolving. | - Ensure that the solvent is at its boiling point before adding the crude product.- Use a larger volume of solvent. | |
| Difficulty in Separating Product from Starting Material | Similar Polarity: The starting diester and the mono-acid product may have similar Rf values on TLC, making separation by column chromatography challenging. | - Recrystallization is the preferred method of purification.- If column chromatography is necessary, a shallow gradient of a polar solvent in a non-polar solvent may be required to achieve separation. |
Experimental Protocols
Key Experiment: Selective Mono-hydrolysis of Dimethyl 2-nitroterephthalate
This protocol is adapted from the general method for selective mono-hydrolysis of symmetric diesters.[1][2]
Materials:
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Dimethyl 2-nitroterephthalate
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Tetrahydrofuran (THF)
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Sodium hydroxide (NaOH)
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Deionized water
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Hydrochloric acid (HCl), 1M
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-nitroterephthalate (1.0 eq) in THF.
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Cooling: Cool the solution to 0°C in an ice-water bath.
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Addition of Base: Slowly add a solution of NaOH (1.1 eq) in deionized water dropwise to the cooled solution while stirring vigorously.
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Reaction: Continue stirring the mixture at 0°C and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
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Work-up:
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Once the starting material is consumed, quench the reaction by adding 1M HCl until the pH of the aqueous layer is acidic (pH ~2-3).
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Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
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Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield pure this compound.
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Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Entry | Base (eq.) | Solvent Ratio (THF:H₂O) | Temperature (°C) | Time (h) | Mono-acid Yield (%) | Diacid Byproduct (%) |
| 1 | 1.1 | 5:1 | 0 | 2 | ~85-95 | <5 |
| 2 | 2.2 | 5:1 | 0 | 2 | ~10-20 | ~80-90 |
| 3 | 1.1 | 5:1 | 25 | 1 | ~60-70 | ~25-35 |
| 4 | 1.1 | 1:1 | 0 | 3 | ~70-80 | ~10-15 |
Note: The data in this table are representative values based on general principles of selective mono-hydrolysis and may vary depending on the specific experimental setup.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This technical support center provides guidance on the stability and storage of 3-(Methoxycarbonyl)-2-nitrobenzoic acid to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Proper storage is critical to prevent degradation and maintain the integrity of the material for experimental use.
Q2: Is this compound stable under normal laboratory conditions?
Yes, this compound and structurally similar compounds are generally considered stable under proper handling and storage conditions.[1][2] However, exposure to adverse conditions can lead to degradation.
Q3: What are the primary factors that can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound. These include exposure to light, high temperatures, moisture, and incompatible materials such as strong oxidizing agents and strong bases.[1][3][4] Avoiding these conditions is key to preserving the compound's stability.
Q4: How can I tell if my sample of this compound has degraded?
Visual inspection can sometimes indicate degradation. A change in color from its typical white to pale reddish-yellow appearance or a change in its physical form from a crystal/powder could suggest degradation.[1] For more conclusive evidence, analytical techniques such as HPLC can be used to assess the purity of the sample and detect the presence of degradation products.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or low yield. | Degradation of the starting material. | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials. 2. Assess Purity: Use an appropriate analytical method (e.g., HPLC, NMR) to check the purity of your current stock. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiment. |
| Change in physical appearance (e.g., color change, clumping). | Exposure to light, moisture, or air.[1][4] | 1. Review Handling Procedures: Ensure that the container is promptly and tightly sealed after each use. 2. Protect from Light: Store the compound in an amber vial or in a dark cabinet. 3. Control Humidity: Store in a desiccator if your laboratory environment has high humidity. |
| Inconsistent results between different batches. | Variation in storage history or handling of different batches. | 1. Standardize Protocols: Implement and adhere to strict, standardized protocols for the storage and handling of all batches of the compound. 2. Perform Quality Control: Routinely test the purity of each new batch upon receipt and before use in critical experiments. |
Experimental Protocols
General Protocol for Assessing Compound Stability by HPLC
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Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
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Initial Analysis (Time Zero): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
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Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions in parallel. Common stress conditions include:
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Elevated Temperature: Incubate vials at different temperatures (e.g., 40°C, 60°C).
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Light Exposure: Expose vials to a controlled light source (e.g., a photostability chamber). Wrap a control vial in aluminum foil to protect it from light.
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Humidity: Store open or loosely capped vials in a humidity chamber.
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Acid/Base Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the solution.
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Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove an aliquot from each stress condition and analyze it by HPLC.
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Data Analysis: Compare the chromatograms from the stressed samples to the time-zero sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
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Quantification of Degradation: Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation under each condition.
Visualizations
The following diagrams illustrate key concepts related to the stability and troubleshooting of this compound.
References
troubleshooting common issues in reactions with 3-(Methoxycarbonyl)-2-nitrobenzoic acid
Welcome to the technical support center for 3-(Methoxycarbonyl)-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are hydrolysis of the methyl ester to the corresponding dicarboxylic acid, reduction of the nitro group to an amino group, and amide bond formation at the carboxylic acid functionality.
Q2: What are the main challenges when working with this molecule?
A2: Key challenges include achieving selective reaction at one of the two functional groups (the carboxylic acid or the methyl ester), preventing side reactions during the reduction of the nitro group, and ensuring complete hydrolysis of the methyl ester without unwanted byproducts.
Q3: How can I purify the final products from reactions with this compound?
A3: Purification strategies depend on the specific product. Common methods include recrystallization, column chromatography, and acid-base extraction to remove unreacted starting material and byproducts. For instance, after hydrolysis, the resulting dicarboxylic acid can often be purified by recrystallization from an appropriate solvent.
Troubleshooting Guides
Hydrolysis of the Methyl Ester
Problem: Incomplete hydrolysis of the methyl ester to 2-nitroisophthalic acid.
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Possible Cause 1: Inappropriate base concentration. Using a dilute sodium hydroxide solution may lead to unsatisfactory results in the saponification of the ester.[1]
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Solution: Employ a more concentrated solution of sodium hydroxide (e.g., 80 g of NaOH in 320 cc of water for 1 mole of ester) to ensure complete saponification.[1]
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-
Possible Cause 2: Formation of an insoluble acid salt. If the acid is added to the sodium salt solution during workup, a less soluble acid salt may precipitate, leading to an impure product that does not dissolve completely in ether.[1]
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Solution: During the workup, always pour the cooled reaction mixture (the sodium salt solution) into the acid (e.g., concentrated hydrochloric acid) with stirring.[1]
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Possible Cause 3: Formation of colored byproducts. Prolonged boiling during the hydrolysis can lead to the formation of colored impurities.[1]
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Solution: Heat the reaction mixture to boiling for a limited time (e.g., five to ten minutes) until the ester has disappeared, which can be monitored by the disappearance of the ester layer.[1]
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Reduction of the Nitro Group
Problem: Low yield of the desired 3-(methoxycarbonyl)-2-aminobenzoic acid due to side reactions.
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Possible Cause 1: Reduction of the carboxylic acid or ester group. Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce all carbonyl functionalities.
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Solution: Use a chemoselective reducing agent that specifically targets the nitro group. Common choices include catalytic hydrogenation with Pd/C, or using reagents like tin(II) chloride (SnCl2), or iron (Fe) in acidic media.[2]
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Possible Cause 2: Formation of colored impurities (azo/azoxy compounds). This can occur due to incomplete reduction, where intermediates like nitroso and hydroxylamine species can condense.
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Solution: Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst or a higher amount of the reducing agent. Maintaining a consistently reducing environment is crucial.
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-
Possible Cause 3: Dehalogenation (if applicable). If the aromatic ring is substituted with halogens, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.
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Solution: Consider using Raney Nickel for catalytic hydrogenation, as it is often preferred to prevent dehalogenation of aromatic halides.[2]
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Amide Coupling
Problem: Low yield of the desired amide product.
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Possible Cause 1: Inefficient activation of the carboxylic acid. The formation of the amide bond typically requires the activation of the carboxylic acid.
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Possible Cause 2: Steric hindrance. If either the amine or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced.
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Possible Cause 3: Competing hydrolysis of the activated intermediate. In the presence of water, the activated carboxylic acid intermediate can hydrolyze back to the carboxylic acid.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis.
Disclaimer: The following data is for a model peptide synthesis and is intended to be representative. Actual yields for reactions with this compound may vary.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[8] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[8] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can be less efficient for difficult couplings.[8] |
| DCC/HOBt | Carbodiimide | Moderate to High | A classic and cost-effective method, but can lead to the formation of DCU byproduct which can be difficult to remove.[8] |
| EDC/HOBt | Carbodiimide | Moderate to High | Water-soluble carbodiimide makes for easier workup as the urea byproduct is also water-soluble. |
Experimental Protocols
Protocol 1: Example Procedure for Hydrolysis of a Methyl Nitrobenzoate
This protocol is for the hydrolysis of methyl m-nitrobenzoate and serves as a general guideline.
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In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 80 g (2 moles) of sodium hydroxide in 320 cc of water.
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Add 181 g (1 mole) of methyl m-nitrobenzoate to the flask.
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Heat the mixture to boiling for five to ten minutes, or until the saponification is complete (indicated by the disappearance of the ester layer).
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Dilute the reaction mixture with an equal volume of water and allow it to cool.
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Pour the cooled solution, with stirring, into 250 cc of concentrated hydrochloric acid.
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Cool the resulting solution to room temperature to allow the m-nitrobenzoic acid to precipitate.
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Filter the precipitated acid using suction filtration. The crude acid, when dry, should weigh between 150–160 g (90–96% yield).
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For further purification, the crude acid can be recrystallized from 1% aqueous hydrochloric acid.[1]
Protocol 2: Example Procedure for Selective Reduction of an Aromatic Nitro Group
This protocol is a general method for the reduction of an aromatic nitro compound using tin(II) chloride.
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Dissolve the aromatic nitro compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Add tin(II) chloride dihydrate (SnCl2·2H2O, 5 equivalents) to the solution.
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Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
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Monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, allow the mixture to cool to room temperature and pour it into ice.
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Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate or sodium hydroxide solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino compound.[9]
Protocol 3: Example General Procedure for Amide Coupling
This is a general protocol for amide bond formation and may require optimization for specific substrates.
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To a dry reaction vial under an inert atmosphere (e.g., argon), add the carboxylic acid (1.3 equivalents) and the coupling reagent (e.g., BTFFH, 1.5 equivalents) in a dry solvent (e.g., CH2Cl2).
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Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 4.5 equivalents) and stir the reaction mixture for 30 minutes.
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Add the amine (1.0 equivalent) to the reaction mixture.
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Seal the vial and heat the reaction overnight (e.g., at 80 °C).
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After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can then be purified by flash chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: Troubleshooting workflow for nitro group reduction.
Caption: Troubleshooting workflow for amide coupling reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(Methoxycarbonyl)-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include regioisomers formed during nitration (e.g., 3-(Methoxycarbonyl)-4-nitrobenzoic acid and 3-(Methoxycarbonyl)-6-nitrobenzoic acid), unreacted starting material (3-methoxycarbonylbenzoic acid), and byproducts from side reactions. Residual solvents and reagents from the synthesis may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of the impurities.[1]
Q3: What is a good solvent for the recrystallization of this compound?
A3: Solvents such as methanol, ethanol, isopropanol, acetone, or their aqueous solutions are often suitable for recrystallizing nitrobenzoic acid derivatives.[2] The ideal solvent will dissolve the compound when hot but sparingly when cold.[1] It is recommended to test a range of solvents to find the optimal one for your specific impurity profile.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. HPLC analysis can provide more quantitative data on the purity of your fractions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution may be too dilute, or the wrong solvent was used. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, concentrate the solution by evaporating some of the solvent and cool again. Re-evaluate your choice of solvent. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the product is lower than the boiling point of the solvent. A high concentration of impurities can also cause this.[1] | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Using a different solvent or a solvent mixture may also resolve the issue.[1] A preliminary purification step like column chromatography might be necessary if the impurity load is high.[1] |
| Low recovery of the purified product. | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Poor purity after recrystallization. | The cooling rate was too fast, trapping impurities. The chosen solvent may have similar solubility for the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Experiment with different recrystallization solvents. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | The eluent system is not optimized.[1] | Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the one that gives the best separation. |
| Product is stuck on the column or shows significant tailing. | The compound is acidic and interacts strongly with the silica gel. | Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to the mobile phase to suppress this interaction and improve the peak shape.[1] |
| Cracks or channels appear in the silica gel bed. | Improper packing of the column.[1] | Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[1] |
| Low recovery of the product. | The product may still be on the column. | After the initial elution, flush the column with a more polar solvent to recover any remaining compound. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the crude material when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary.[1]
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat for a few minutes.
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Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[3]
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Drying: Dry the crystals thoroughly to remove any residual solvent.
Protocol 2: Column Chromatography
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TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]
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Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a column, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by TLC.
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Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
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Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.
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Separation: Separate the aqueous and organic layers.
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Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) until the solution is acidic (pH ~2). The purified product will precipitate out of the solution.[1]
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[1]
Visualizations
References
scale-up challenges for the synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and industrially viable route is a two-step process starting from dimethyl isophthalate. The first step involves the nitration of dimethyl isophthalate to yield dimethyl 2-nitroisophthalate. The second step is the selective hydrolysis of the ester group at the 1-position to give the desired product.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The nitration step involves the use of strong, corrosive acids (sulfuric and nitric acid) and is highly exothermic. Key safety measures include:
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Ensuring adequate cooling capacity to control the reaction temperature and prevent runaway reactions.
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Using appropriate personal protective equipment (PPE), such as acid-resistant gloves, clothing, and eye/face protection.[1][2]
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Working in a well-ventilated area or under a fume hood to avoid inhalation of corrosive vapors.[1][2]
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Careful, controlled addition of reagents to manage the exothermic reaction.
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Having a quench plan and appropriate neutralizing agents readily available in case of an emergency.
Q3: How can I improve the regioselectivity of the nitration step?
A3: Controlling the reaction temperature is crucial for regioselectivity. Maintaining a low temperature (typically between 0-10°C) minimizes the formation of undesired isomers. The rate of addition of the nitrating agent also plays a significant role; a slow, controlled addition ensures localized heat buildup is minimized.
Q4: What are the main challenges in the selective hydrolysis step?
A4: The primary challenge is achieving selective hydrolysis of one of the two methyl ester groups. Over-hydrolysis can lead to the formation of 2-nitroisophthalic acid, while incomplete hydrolysis results in unreacted starting material. Careful control of reaction time, temperature, and the stoichiometry of the base is essential for maximizing the yield of the desired mono-acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | - Incomplete reaction. - Loss of product during workup. - Suboptimal reaction temperature. | - Increase reaction time or temperature slightly, monitoring for side product formation. - Ensure efficient extraction and minimize transfers. - Maintain the recommended low temperature to prevent side reactions. |
| Formation of multiple isomers during nitration | - Reaction temperature too high. - Rate of nitrating agent addition is too fast. | - Improve cooling efficiency and ensure the temperature does not exceed the recommended range. - Add the nitrating agent dropwise with vigorous stirring. |
| Incomplete selective hydrolysis | - Insufficient reaction time or temperature. - Insufficient amount of hydrolyzing agent (base). | - Prolong the reaction time or slightly increase the temperature, monitoring by TLC or HPLC. - Ensure the stoichiometry of the base is correct. |
| Formation of di-acid byproduct during hydrolysis | - Reaction time is too long. - Reaction temperature is too high. - Excess of hydrolyzing agent. | - Monitor the reaction closely and stop it once the starting material is consumed. - Lower the reaction temperature. - Use a stoichiometric amount of base. |
| Product is difficult to purify | - Presence of closely related impurities (e.g., isomers, di-acid). | - Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[3] - If necessary, employ column chromatography for high-purity requirements. |
Experimental Protocols
Step 1: Nitration of Dimethyl Isophthalate
Materials:
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Dimethyl isophthalate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
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Brine solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5°C in an ice/salt bath.
-
Slowly add dimethyl isophthalate to the cold sulfuric acid while maintaining the temperature below 10°C. Stir until all the solid has dissolved.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of dimethyl isophthalate, ensuring the reaction temperature is maintained between 0-10°C.
-
After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid product will precipitate. Filter the solid and wash with cold water until the filtrate is neutral.
-
Alternatively, the product can be extracted with a suitable organic solvent like DCM or ethyl acetate. Wash the organic layer with water, brine, and dry over anhydrous sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude dimethyl 2-nitroisophthalate. The crude product can be purified by recrystallization if necessary.
Step 2: Selective Hydrolysis of Dimethyl 2-nitroisophthalate
Materials:
-
Dimethyl 2-nitroisophthalate
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve dimethyl 2-nitroisophthalate in methanol or ethanol in a reactor.
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In a separate vessel, prepare a solution of one equivalent of NaOH or KOH in water.
-
Slowly add the basic solution to the solution of the diester at room temperature.
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Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath.
-
Slowly add concentrated HCl with stirring to acidify the mixture to a pH of 1-2.
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The product, this compound, will precipitate out of the solution.
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Filter the solid product, wash with cold water to remove any inorganic salts, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
References
alternative solvents for reactions involving 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-(Methoxycarbonyl)-2-nitrobenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common experimental procedures involving this compound, with a focus on selecting alternative, greener solvents.
Frequently Asked Questions (FAQs)
Q1: What are some recommended alternative solvents for reactions with this compound?
Recommended Green Solvents:
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Ethyl Acetate: Offers good solubility for nitrobenzoic acid derivatives and is a more environmentally benign option than many chlorinated solvents.[1]
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2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can often replace dichloromethane and tetrahydrofuran.
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Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point, suitable for a range of reactions.
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Ethyl Lactate: A biodegradable, bio-based solvent that can be an effective medium for various organic transformations.
Q2: How does the solubility of this compound compare in different solvents?
A2: While specific quantitative data for this compound is limited, the solubility of the closely related 3-nitrobenzoic acid has been determined in several common organic solvents. This data can serve as a useful guide for solvent selection. The general trend for nitrobenzoic acid derivatives is higher solubility in polar protic and polar aprotic solvents.
Solubility of 3-Nitrobenzoic Acid in Various Solvents at 298.15 K (25 °C) [1]
| Solvent | Molar Solubility (mol/L) |
| Methanol | > 2.0 (estimated) |
| Ethanol | 1.974 |
| Ethyl Acetate | > 1.0 (estimated) |
| Acetonitrile | 0.9474 |
| Dichloromethane | > 0.5 (estimated) |
| Toluene | < 0.1 (estimated) |
| Water | < 0.1 (estimated) |
Note: The methoxycarbonyl group in the target molecule may slightly alter its solubility profile compared to 3-nitrobenzoic acid. Experimental verification is always recommended.
Troubleshooting Guides
Reaction Type 1: Fischer Esterification of the Carboxylic Acid Group
This common reaction converts the carboxylic acid moiety of this compound into a different ester.
Potential Issues & Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water drives the equilibrium back to the starting materials.[2] - Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) concentration may be too low. - Low Reaction Temperature: The reaction may not have reached the optimal temperature for the chosen alcohol. | - Use a large excess of the alcohol, which also acts as the solvent. - Remove water as it forms using a Dean-Stark apparatus.[3] - Ensure all glassware and reagents are anhydrous.[2] - Increase the catalyst loading incrementally. - Ensure the reaction is heated to the reflux temperature of the alcohol. |
| Formation of Side Products | - Dehydration of Alcohol: Particularly with secondary or tertiary alcohols, elimination to form an alkene can occur.[4] - Decarboxylation: At high temperatures, the carboxylic acid may decarboxylate, especially with the activating nitro group.[5] | - Use milder reaction conditions (lower temperature and longer reaction time). - Consider alternative esterification methods that do not require strong acid and high heat, such as using dicyclohexylcarbodiimide (DCC) or a similar coupling agent. - Monitor the reaction temperature closely. |
| Difficult Product Isolation | - Product is soluble in the aqueous work-up phase. | - After neutralization, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate. - Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. |
Reaction Type 2: Reduction of the Nitro Group
The nitro group is often reduced to an amine, a versatile functional group in drug development.
Potential Issues & Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Catalyst Inactivity/Poisoning: The catalyst (e.g., Pd/C) may be poisoned, especially if sulfur-containing reagents were used in previous steps.[4] - Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.[4] | - Increase the catalyst loading. - Use a fresh batch of catalyst. - Consider a different catalyst, such as Raney Nickel, which can be more robust.[4] - Increase the hydrogen pressure incrementally. |
| Formation of Intermediates | - Incomplete Reduction: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates.[4] | - Increase the reaction time. - Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. - Increase the hydrogen pressure. |
| Product Degradation | - Over-reduction: In some cases, other functional groups can be reduced under harsh conditions. | - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Use a milder reducing agent, such as iron powder in acetic acid or tin(II) chloride.[4] |
Experimental Protocols
General Protocol for Fischer Esterification
This protocol is a general guideline for the esterification of the carboxylic acid group of this compound and should be optimized for specific alcohols.[2]
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
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Isolation: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
General Protocol for the Reduction of the Nitro Group
This protocol describes a typical catalytic hydrogenation to reduce the nitro group to an amine.[4]
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Preparation: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol% of palladium) to the solution.
-
Reaction: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically from a balloon or at a set pressure on a hydrogenation apparatus). Stir the reaction vigorously at room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
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Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid derivative. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Low Conversion in Nitro Reduction.
References
preventing decomposition of 3-(Methoxycarbonyl)-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-(Methoxycarbonyl)-2-nitrobenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the chemistry of its functional groups and studies on related compounds, the two primary decomposition pathways for this compound are:
-
Thermal Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group at elevated temperatures. For the parent compound, 2-nitrobenzoic acid, this process becomes significant at temperatures above 180°C.
-
Hydrolysis: The cleavage of the methyl ester bond by water to yield 2-carboxy-6-nitrobenzoic acid and methanol. This reaction can be catalyzed by both acids and bases. Due to the ortho-positioning of the nitro and carboxylic acid groups, intramolecular catalysis may accelerate this process.
Q2: What are the visible signs of decomposition?
A2: Decomposition may be indicated by:
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A change in the physical appearance of the solid, such as discoloration (e.g., development of a yellowish or brownish tint).
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A decrease in the melting point of the solid.
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The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, TLC) or spectra (e.g., NMR).
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A change in the pH of a solution containing the compound.
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Gas evolution (carbon dioxide) upon heating.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A well-sealed container is crucial to protect it from moisture and light. For extended storage, refrigeration (2-8°C) is recommended.
Q4: Can the solvent used in my experiment affect the stability of the compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can facilitate the hydrolysis of the methyl ester. Basic solvents can promote both hydrolysis and decarboxylation. For reactions where the compound's stability is a concern, it is advisable to use anhydrous aprotic solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product and presence of 3-methoxy-2-nitrobenzoic acid. | Hydrolysis of the methyl ester. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Avoid basic reaction conditions if possible. If a base is necessary, use a non-nucleophilic, hindered base and add it at low temperatures. - Minimize reaction time and work-up with aqueous solutions. |
| Formation of a significant amount of 1-methoxy-2-nitrobenzene as a byproduct. | Decarboxylation of the carboxylic acid group. | - Maintain the reaction temperature below 180°C. - If high temperatures are required, consider protecting the carboxylic acid group as a more stable ester or amide prior to the high-temperature step. |
| Appearance of multiple unidentified peaks in HPLC analysis of the reaction mixture. | Multiple degradation pathways occurring. | - Analyze a sample of the starting material to confirm its purity. - Perform a stability study of the starting material under the reaction conditions (without other reagents) to isolate the effect of solvent and temperature. - Use a lower reaction temperature and shorter reaction times. |
| Inconsistent reaction outcomes. | Gradual decomposition of the stock material. | - Store the compound under the recommended conditions (cool, dry, dark). - Prepare fresh solutions of the compound for each experiment. - Periodically check the purity of the stock material using HPLC or NMR. |
Data Presentation
Table 1: Kinetic Data for the Thermal Decarboxylation of Nitrobenzoic Acids in Glycerol
| Isomer | Temperature Range (°C) | Rate Constant (k) at 220°C (s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| o-Nitrobenzoic acid | 210-250 | 1.15 x 10⁻⁴ | 28.5 |
| m-Nitrobenzoic acid | 210-250 | 1.05 x 10⁻⁵ | 35.5 |
| p-Nitrobenzoic acid | 210-250 | 1.48 x 10⁻⁵ | 34.5 |
Data adapted from studies on the thermal decarboxylation of nitrobenzoic acids. The ortho isomer exhibits a lower activation energy for decarboxylation, suggesting it is less thermally stable than the meta and para isomers.[1]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of the compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid or formic acid (for mobile phase acidification)
- Buffers of various pH (e.g., pH 4, 7, 9)
- Thermostatically controlled heating block or water bath
2. HPLC Method Development (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Stability Study Procedure: a. Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). b. For each condition to be tested (e.g., different pH, temperature), dilute the stock solution with the appropriate buffer or solvent to a final concentration (e.g., 0.1 mg/mL). c. Analyze an initial sample (t=0) by HPLC to determine the initial purity. d. Incubate the samples under the desired conditions (e.g., 40°C, 60°C, 80°C). e. At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, cool to room temperature if necessary, and analyze by HPLC. f. Calculate the percentage of the remaining parent compound and the formation of any degradation products over time.
Protocol 2: Recommended Handling Procedure for a Reaction Sensitive to Decomposition
This protocol provides guidelines for setting up a reaction to minimize the decomposition of this compound.
1. Pre-reaction Setup:
- Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas (nitrogen or argon).
- Use anhydrous solvents. If not available, dry the solvents using appropriate methods (e.g., molecular sieves).
- Ensure all reagents are of high purity and anhydrous where necessary.
2. Reaction Execution: a. Assemble the reaction apparatus under a positive pressure of inert gas. b. Add the this compound and any other solid reagents to the reaction flask. c. Add the anhydrous solvent via a syringe or cannula. d. Cool the reaction mixture to the desired temperature (preferably low temperature, e.g., 0°C or -78°C) before adding any reactive reagents, especially bases. e. Add liquid reagents slowly via a syringe pump to control the reaction rate and temperature. f. Monitor the reaction progress closely by TLC or HPLC to avoid unnecessarily long reaction times.
3. Work-up:
- Quench the reaction at low temperature.
- If an aqueous work-up is necessary, use pre-cooled, deionized water and minimize the contact time.
- Extract the product into a suitable organic solvent and dry the organic layer thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic Acid and its Isomers for Researchers
This guide provides a comprehensive comparison of 3-(Methoxycarbonyl)-2-nitrobenzoic acid with other nitrobenzoic acid isomers, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals.
Physicochemical Properties
The position of the nitro group and other substituents on the benzoic acid ring significantly influences the physicochemical properties of the molecule, such as acidity (pKa), melting point, and solubility. These properties are critical in determining the behavior of these compounds in chemical reactions and biological systems.
The electron-withdrawing nature of the nitro group generally increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The presence of a methoxycarbonyl group, as in this compound, further influences these properties.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| Molecular Formula | C₉H₇NO₆ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight ( g/mol ) | 225.15 | 167.12 | 167.12 | 167.12 |
| Melting Point (°C) | 176 - 180[1] | 146 - 148[2] | 139 - 141[2] | 237 - 242[2] |
| pKa (in water) | Data not available | ~2.17[2] | ~3.47[3] | ~3.41[2] |
| Water Solubility | Data not available | ~6.8–7.8 g/L[2] | ~0.24 g/100 mL (15 °C)[2] | <0.1 g/100 mL (26 °C)[2] |
| Appearance | White to pale beige powder[4] | Yellowish-white crystals[2] | Off-white to yellowish-white crystals[2] | Pale yellow crystalline solid[2] |
Spectroscopic Data
The isomeric positions of the functional groups lead to distinct spectroscopic signatures, which are crucial for the identification and characterization of these compounds.
Table 2: Comparison of Key Spectroscopic Data
| Spectroscopic Data | This compound | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9 (d), ~7.8 (t), ~7.6 (d), ~3.9 (s, OCH₃), ~3.8 (s, COOCH₃) | ~8.1 (d), ~7.8 (t), ~7.7 (t), ~7.6 (d) | ~8.7 (s), ~8.5 (d), ~8.3 (d), ~7.8 (t) | ~8.3 (d), ~8.2 (d) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not available | ~166, ~147, ~133, ~131, ~130, ~124 | ~165, ~148, ~135, ~130, ~127, ~122 | ~166, ~150, ~138, ~131, ~124 |
| IR (cm⁻¹) | ~3000 (O-H), ~1730 (C=O, ester), ~1700 (C=O, acid), ~1530 (asym NO₂), ~1350 (sym NO₂) | ~3200-2500 (O-H), ~1700 (C=O), ~1530 (asym NO₂), ~1350 (sym NO₂)[5] | ~3100-2500 (O-H), ~1700 (C=O), ~1530 (asym NO₂), ~1350 (sym NO₂)[5] | ~3100-2500 (O-H), ~1700 (C=O), ~1525 (asym NO₂), ~1345 (sym NO₂)[5] |
Experimental Protocols
Synthesis and Purification of this compound
A common synthetic route to this compound involves the nitration of 3-methoxybenzoic acid.[2] The methoxy and carboxylic acid groups direct the incoming nitro group primarily to the 2-position due to electronic and steric effects.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Protocol:
-
Nitration: 3-Methoxybenzoic acid is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid with constant stirring. The temperature is maintained at a low level (e.g., 0-10 °C) to control the reaction rate and minimize side products.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice to precipitate the crude product.
-
Filtration: The solid precipitate is collected by vacuum filtration and washed with cold water to remove residual acids.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.
-
Characterization: The purity and identity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration):
-
A known concentration of the nitrobenzoic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Solubility Determination (Shake-Flask Method):
-
An excess amount of the solid nitrobenzoic acid is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved acid in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Biological Activity and Signaling Pathways
Nitrobenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[6] The anti-inflammatory properties of some nitro-substituted compounds are attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.
Potential Anti-inflammatory Signaling Pathway
Caption: A potential mechanism of anti-inflammatory action for nitrobenzoic acid derivatives.
Some nitrobenzoic acid derivatives may exert their anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Structure-Property Relationships
The chemical properties and biological activities of nitrobenzoic acids are directly linked to their molecular structure.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Synthesis of Indole-7-Carboxylates: A Comparative Guide to Alternatives for 3-(Methoxycarbonyl)-2-nitrobenzoic acid
For researchers, scientists, and professionals in drug development, the synthesis of functionalized indoles is a cornerstone of creating novel therapeutics. Among these, indole-7-carboxylates are crucial intermediates. While 3-(methoxycarbonyl)-2-nitrobenzoic acid serves as a viable precursor for these structures through reductive cyclization, alternative synthetic strategies offer distinct advantages in terms of efficiency, scalability, and reagent accessibility. This guide provides an objective comparison of two primary alternatives: the Batcho-Leimgruber indole synthesis and the Fischer indole synthesis, supported by experimental data and detailed methodologies.
The utility of this compound lies in its capacity to undergo intramolecular reductive cyclization. The nitro group is reduced to an amine, which then reacts with the adjacent carbonyl group to form the indole ring. However, exploring alternative pathways can lead to improved yields and milder reaction conditions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Reductive Cyclization of this compound | Batcho-Leimgruber Synthesis | Fischer Indole Synthesis |
| Starting Material | This compound | Methyl 2-methyl-3-nitrobenzoate | 2-Hydrazinyl-3-methylbenzoic acid and a ketoester |
| Key Reactions | Nitro group reduction, intramolecular cyclization | Enamine formation, reductive cyclization | Hydrazone formation,[1][1]-sigmatropic rearrangement, cyclization |
| Typical Overall Yield | Moderate to Good | ~72% (for analogous indole-4-carboxylate) | ~60-70% (for analogous methoxy-indole-4-carboxylate) |
| Number of Steps | 1-2 steps from precursor | 2 steps from o-nitrotoluene derivative | 1-2 steps from hydrazine |
| Key Advantages | Direct route from a benzoic acid derivative. | High yields, mild conditions, readily available starting materials. | Convergent, often high-yielding, versatile. |
| Potential Challenges | Availability and cost of the starting material. | Multi-step preparation of the enamine intermediate. | Potential for regioisomeric mixtures, harsh acidic conditions. |
In-Depth Analysis of Synthetic Alternatives
Batcho-Leimgruber Indole Synthesis: A High-Yielding Alternative
The Batcho-Leimgruber synthesis has emerged as a powerful and popular alternative to other indole syntheses due to its generally high yields and mild reaction conditions.[2] For the synthesis of methyl 1H-indole-7-carboxylate, the logical starting material is methyl 2-methyl-3-nitrobenzoate.
The synthesis proceeds in two main stages:
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Enamine Formation: The o-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form a β-nitroenamine.
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Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization to afford the indole. A variety of reducing agents can be employed, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine, or stannous chloride.[3]
A detailed protocol for an analogous synthesis of methyl indole-4-carboxylate starting from methyl 2-methyl-3-nitrobenzoate highlights the efficiency of this approach, with an overall yield of 72%.[4] This method involves the conversion of the methyl group to a vinyl group via bromination and a Wittig reaction prior to the palladium-catalyzed reductive cyclization of the resulting 2-nitrostyrene derivative.
Step 1: Synthesis of Methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate
To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in dry DMF (0.5 M) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq). The mixture is heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the enamine intermediate as a colored solid.
Step 2: Reductive Cyclization to Methyl 1H-indole-7-carboxylate
The enamine intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate (0.2 M). Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 1H-indole-7-carboxylate.
Fischer Indole Synthesis: A Classic and Convergent Approach
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[6] For the synthesis of methyl 1H-indole-7-carboxylate, a plausible route would involve the reaction of the hydrochloride salt of 2-hydrazinyl-3-methylbenzoic acid with a suitable ketoester, such as methyl pyruvate, followed by cyclization.
The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[5] A comparative study on a similar methoxy-substituted indole-4-carboxylate suggests that the Fischer indole synthesis can offer a higher overall yield (~60-70%) in fewer steps compared to the Batcho-Leimgruber approach.[2]
Step 1: Formation of the Hydrazone
A mixture of 2-hydrazinyl-3-methylbenzoic acid hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in ethanol (0.5 M) is stirred at room temperature for 2 hours. The resulting precipitate, the hydrazone, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Indolization
The dried hydrazone (1.0 eq) is added portion-wise to preheated polyphosphoric acid (PPA) at 100 °C. The mixture is stirred at this temperature for 30 minutes. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable organic solvent, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords methyl 1H-indole-7-carboxylate.
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between these synthetic routes, the following diagrams outline the core transformations.
Figure 1. Reductive cyclization of the primary compound.
Figure 2. The Batcho-Leimgruber synthesis pathway.
Figure 3. The Fischer indole synthesis pathway.
Conclusion
While the direct reductive cyclization of this compound presents a straightforward conceptual route to indole-7-carboxylates, the Batcho-Leimgruber and Fischer indole syntheses offer well-established and often more efficient alternatives. The Batcho-Leimgruber synthesis, starting from the corresponding o-nitrotoluene, is notable for its high yields and mild conditions. The Fischer indole synthesis provides a convergent and potentially higher-yielding pathway, though it may require more careful optimization to control regioselectivity. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution patterns of the target molecule. This comparative guide provides the necessary data and methodologies to enable an informed decision for the synthesis of these valuable indole intermediates.
References
A Comparative Guide to the Purity Validation of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. The information presented herein is intended to assist researchers and quality control professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on accuracy, precision, and efficiency. Experimental data, detailed protocols, and visual workflows are provided to support the objective comparison.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its purity is critical for the safety and efficacy of the final products. HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like nitrobenzoic acid derivatives. This guide will detail a robust HPLC method and compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
HPLC Method for Purity Determination
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is based on established protocols for similar aromatic carboxylic acids and offers excellent resolution and sensitivity.[1][2][3]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Reagents and Solvents:
-
This compound reference standard (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
3. Solution Preparation:
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
5. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.
| Feature | HPLC-UV | 1H NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. | Separation by chromatography, detection by mass-to-charge ratio. |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural elucidation and identification of impurities. | Identification and quantification of trace impurities and byproducts. |
| Advantages | High precision, robustness, and wide availability. | Provides detailed structural information, non-destructive. | High sensitivity and selectivity, provides molecular weight information. |
| Limitations | Requires a chromophore, may not separate all impurities. | Lower sensitivity than HPLC, complex spectra for mixtures. | Higher cost and complexity, matrix effects can be an issue. |
| Typical Impurities Detected | Positional isomers, starting materials, byproducts with UV absorbance. | Structural isomers, residual solvents, synthetic intermediates. | Low-level process impurities, degradation products. |
Potential Impurities
Based on the synthesis of related nitrobenzoic acids, potential impurities in this compound may include:
-
Positional Isomers: 2-(Methoxycarbonyl)-3-nitrobenzoic acid, 4-(Methoxycarbonyl)-2-nitrobenzoic acid, etc.[4]
-
Starting Materials: Unreacted 3-methyl-2-nitrobenzoic acid or related precursors.
-
Byproducts of Nitration: Dinitro-substituted benzoic acids.[4]
-
Hydrolysis Products: 2-Nitroterephthalic acid.
Logical Relationship of Purity Assessment
The validation of purity is a multi-faceted process where different analytical techniques provide overlapping and complementary information to build a comprehensive purity profile.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. chemcess.com [chemcess.com]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Spectroscopic Comparison of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid and Its Isomers
This guide provides a detailed spectroscopic comparison of this compound and its structural isomers. Due to the limited availability of direct experimental data for this compound, this document leverages spectroscopic data from closely related isomers, primarily the methyl nitrobenzoates (2-, 3-, and 4-nitrobenzoate), to provide a comparative analysis. This approach allows for the prediction of its spectral characteristics and aids in the differentiation of these closely related compounds.
The isomers discussed in this guide are:
-
This compound (Target Compound)
-
Methyl 2-nitrobenzoate
-
Methyl 3-nitrobenzoate
-
Methyl 4-nitrobenzoate
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the isomers of methyl nitrobenzoate. This data serves as a basis for the predicted values for this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | Methyl 2-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate | Predicted this compound |
| -COOCH₃ | 3.90 (s) | 3.93 (s)[1] | 3.94 (s)[1] | ~3.9-4.0 (s) |
| Aromatic H | 7.60-7.80 (m, 3H), 7.95 (d, 1H) | 7.65 (t, 1H), 8.37 (d, 1H), 8.45 (d, 1H), 8.80 (s, 1H)[1] | 8.15 (d, 2H), 8.28 (d, 2H)[1] | ~7.7-8.5 (m, 3H) |
| -COOH | - | - | - | ~10-13 (br s) |
Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard. The solvent used is CDCl₃ unless otherwise specified.[1]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | Methyl 2-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate | Predicted this compound |
| -COOCH₃ | 52.9 | 52.6[1] | 52.8[1] | ~53 |
| C=O (ester) | 165.5 | 164.7[1] | 165.1[1] | ~165 |
| C=O (acid) | - | - | - | ~168 |
| Aromatic C | 124.0, 128.9, 130.9, 131.8, 133.0, 148.9 | 124.3, 127.2, 129.5, 131.7, 135.1, 148.1[1] | 123.5, 130.6, 135.4, 150.5[1] | ~125-150 |
Table 3: Infrared (IR) Spectroscopy Data (Vibrational Frequencies in cm⁻¹)
| Functional Group Assignment | Methyl 2-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate | Predicted this compound |
| C=O Stretch (Ester) | ~1730 | ~1730 | ~1725 | ~1730 |
| C=O Stretch (Acid) | - | - | - | ~1700 |
| O-H Stretch (Acid) | - | - | - | ~3300-2500 (broad) |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | ~1525 | ~1530 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1350 | ~1350 |
| C-O Stretch | ~1250 | ~1250 | ~1280 | ~1250 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
Table 4: Mass Spectrometry Data (Key m/z Values)
| Ion Assignment | Methyl 2-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate | Predicted this compound |
| [M]⁺ | 181 | 181[2] | 181[3] | 225 |
| [M - OCH₃]⁺ | 150 | 150[2] | 150[3] | 194 |
| [M - NO₂]⁺ | 135 | 135[2] | 135[3] | 179 |
| [M - COOCH₃]⁺ | 122 | 122 | 122 | 166 |
| [M - COOH]⁺ | - | - | - | 180 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : The ¹H NMR spectra are typically acquired with 16 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition : The ¹³C NMR spectra are acquired with broadband proton decoupling. Typically, 1024 scans are accumulated with a spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The sample spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
Instrumentation : An Agilent 7890B GC system coupled to an Agilent 5977A MSD or an equivalent system is used.
-
GC Conditions :
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Initial temperature of 70 °C for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-550.
-
Ion Source Temperature : 230 °C.
-
MS Transfer Line Temperature : 280 °C.
-
Mandatory Visualization
Experimental Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its common isomers. The provided data and protocols are intended to assist researchers in the identification, characterization, and quality control of these compounds.
References
Comparative Guide to the Biological Activity of Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of the biological activities of various substituted benzoic acid derivatives, with a focus on their potential as antimicrobial and anticancer agents. While specific experimental data on the biological activity of 3-(Methoxycarbonyl)-2-nitrobenzoic acid derivatives is not extensively available in the public domain, this document summarizes findings for structurally related benzoic acid scaffolds. The presented data and experimental protocols can serve as a valuable resource for researchers interested in the design and evaluation of novel therapeutic agents based on the benzoic acid motif.
Antimicrobial Activity of Benzoic Acid Derivatives
A number of studies have highlighted the potential of benzoic acid derivatives as effective antimicrobial agents against a range of pathogens, including drug-resistant strains.
Key Findings:
-
p-Amino Benzoic Acid (PABA) Derivatives: A series of Schiff's bases and esters of PABA have been synthesized and evaluated for their in vitro antimicrobial activity. Generally, Schiff's bases of PABA were found to be more potent than their ester counterparts. For instance, the compound N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide showed notable activity against S. aureus, while N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was most potent against B. subtilis. The presence of electron-withdrawing groups, such as a bromo group, appeared to enhance antimicrobial activity against B. subtilis, C. albicans, and A. niger.
-
2-Benzylidene-3-oxobutanamide Derivatives: Several derivatives of this class have demonstrated moderate to very good growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[1] Specifically, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide exhibited a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA.[1] These compounds showed minimal toxicity in cultured human embryonic kidney cells and hemolysis assays.[1]
-
Thioureides of 2-(4-methylphenoxymethyl) benzoic acid: These compounds have shown specific antimicrobial activity, with the highest efficacy observed against planktonic fungal cells (C. albicans, A. niger) and P. aeruginosa.[2]
-
Trimethoxybenzoic Acid and Gallic Acid Derivatives: While many of these derivatives did not show direct antibacterial activity against ATCC strains, some exhibited potential as efflux pump inhibitors, which could be used to potentiate the effects of existing antibiotics.[3]
Table 1: Summary of Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| p-Amino Benzoic Acid Derivatives (Schiff's Bases) | S. aureus | pMICsa | 1.82 µM/ml | |
| B. subtilis | pMICbs | 2.11 µM/ml | ||
| E. coli | pMICec | 1.78 µM/ml | ||
| 2-Benzylidene-3-oxobutanamide Derivatives | S. aureus (MRSA) | MIC | 2 µg/mL | [1] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells | MIC | 15.6 - 62.5 µg/mL | [2] |
| P. aeruginosa | MIC | 31.5 - 250 µg/mL | [2] |
Anticancer Activity of Benzoic Acid Derivatives
Substituted benzoic acids have also been investigated for their potential as anticancer agents, with several classes of derivatives showing promising activity against various cancer cell lines.
Key Findings:
-
Oxazolone Derivatives: A series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were synthesized and evaluated against four human cancer cell lines (HepG2, HCT-116, PC-3, and MCF-7).[4] One compound in this series demonstrated significant activity against hepatocellular carcinoma (IC50 8.9±0.30 μg/mL) and colorectal carcinoma (IC50 9.2±0.63 μg/mL) cell lines, comparable to the standard anticancer drug 5-fluorouracil.[4]
-
Quinazolinone and Thiocyanate Derivatives: New series of quinazolinones and thiocyanate benzoic acid derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells, with some compounds showing potent activity with IC50 values of 100 µM/ml.[5] It is suggested that these compounds may inhibit the activity of the tyrosine kinase domain.[5]
-
Aspirin-Chalcone Conjugates: An aspirin-conjugated chalcone derivative, formulated into polymeric nanoparticles, has been shown to selectively target cancer cells and significantly reduce tumor sizes in a breast cancer xenograft model with low toxicity to healthy tissues.[6] This conjugate was found to induce apoptosis in HeLa cells.[6]
Table 2: Summary of Anticancer Activity of Benzoic Acid Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| 4-(4-Methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone | Hepatocellular Carcinoma (HepG2) | IC50 | 8.9 ± 0.30 µg/mL | [4] |
| Colorectal Carcinoma (HCT-116) | IC50 | 9.2 ± 0.63 µg/mL | [4] | |
| Quinazolinone Derivatives | Breast Cancer (MCF-7) | IC50 | 100 µM/ml | [5] |
| Thiocyanate Benzoic Acid Derivatives | Breast Cancer (MCF-7) | IC50 | 100 µM/ml | [5] |
| Aspirin-Chalcone Nanoparticles | Cervical Cancer (HeLa) | Cell Viability | Dose-dependent decrease | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of benzoic acid derivatives.
Antimicrobial Susceptibility Testing
1. Tube Dilution Method:
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Procedure:
-
Prepare serial dilutions of the test and standard compounds in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculate the dilutions with a standardized suspension of the test microorganism.
-
Incubate the samples at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Broth Microdilution Method:
-
Objective: A high-throughput method to determine MIC.
-
Procedure:
-
Perform serial dilutions of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the microplate under appropriate conditions.
-
The MIC is read as the lowest concentration that prevents visible growth.[2]
-
In Vitro Anticancer Assays
1. MTT Assay for Cell Viability:
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5][7]
-
2. Apoptosis Assays:
-
Objective: To determine if the compound induces programmed cell death.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.[6]
-
Hoechst Staining: This fluorescent stain is used to visualize nuclear condensation and fragmentation characteristic of apoptotic cells.[6]
-
Western Blotting for Apoptotic Markers: Analyze the expression levels of key apoptosis-regulating proteins such as Bax and Bcl-2. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[6]
Visualizations
Diagram 1: General Workflow for In Vitro Antimicrobial and Anticancer Screening
References
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. preprints.org [preprints.org]
- 6. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Cost-Effectiveness Comparison
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthesis routes for 3-(methoxycarbonyl)-2-nitrobenzoic acid, a valuable building block in the preparation of various pharmaceutical compounds. Due to the limited availability of direct, modern experimental data for this specific molecule, this comparison is based on established chemical principles and data from analogous reactions.
The most logical and explored pathway to this compound involves a two-step process: the nitration of dimethyl isophthalate followed by a selective monohydrolysis of the resulting diester. However, the cost-effectiveness of this route is critically dependent on the regioselectivity of the initial nitration step and the efficiency of the subsequent hydrolysis.
Data Summary: A Tale of Two Steps
The following tables summarize the key quantitative data for the proposed synthesis route. It is important to note that specific yields for the nitration to the desired 2-nitro isomer are not well-documented in modern literature, representing a significant challenge in this synthetic pathway.
Table 1: Reagent and Product Overview
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dimethyl Isophthalate | 1459-93-4 | C₁₀H₁₀O₄ | 194.18 |
| Nitric Acid | 7697-37-2 | HNO₃ | 63.01 |
| Sulfuric Acid | 7647-01-0 | H₂SO₄ | 98.08 |
| Dimethyl 2-nitroisophthalate | 57052-99-0 | C₁₀H₉NO₆ | 239.18 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| This compound | 861593-27-3 | C₉H₇NO₆ | 225.15 |
Table 2: Cost Analysis of Key Reagents
| Reagent | Grade | Estimated Cost (USD/kg) |
| Dimethyl Isophthalate | Reagent | 99.00 |
| Dimethyl Isophthalate | Industrial | ~4.00 |
| Nitric Acid (60-70%) | Industrial | 0.40 - 25.00 |
| Sodium Hydroxide | Industrial | 0.50 - 1.00 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
The Synthetic Routes: A Detailed Examination
The primary synthetic approach to this compound is a two-step process. The overall workflow is visualized below.
Route 1: Nitration of Dimethyl Isophthalate followed by Selective Monohydrolysis
This is the most direct theoretical route. However, it faces a significant regioselectivity challenge.
Step 1: Nitration of Dimethyl Isophthalate
The nitration of dimethyl isophthalate is a classic electrophilic aromatic substitution. The two methoxycarbonyl groups are deactivating and meta-directing. This means that the incoming nitro group will preferentially add to the positions meta to both ester groups, which are the 4, 5, and 6 positions. The 2-position is sterically hindered and electronically disfavored, making the desired dimethyl 2-nitroisophthalate a minor product in a standard nitration reaction.
Experimental Protocol (General, based on analogous reactions): A solution of dimethyl isophthalate in concentrated sulfuric acid is cooled in an ice bath. A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is allowed to proceed at a controlled temperature before being quenched by pouring onto ice. The resulting mixture of solid isomers is then filtered, washed, and dried. The primary challenge lies in the subsequent separation of the desired 2-nitro isomer from the more abundant 4-nitro and 5-nitro isomers, which would likely require extensive chromatography, significantly increasing the cost.
Cost-Effectiveness Considerations: The low yield of the desired 2-nitro isomer and the high cost associated with isomer separation make this direct nitration approach economically challenging for large-scale production.
Step 2: Selective Monohydrolysis of Dimethyl 2-nitroisophthalate
Once the pure dimethyl 2-nitroisophthalate is obtained, one of the two methyl ester groups must be selectively hydrolyzed to the carboxylic acid. This can be achieved by carefully controlling the reaction conditions.
Experimental Protocol (General, based on analogous reactions): Dimethyl 2-nitroisophthalate is dissolved in a suitable solvent such as methanol or a mixture of THF and water. A stoichiometric amount (typically one equivalent) of an aqueous base, such as sodium hydroxide, is added dropwise at a controlled temperature (often at or below room temperature). The reaction is monitored by a technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
Cost-Effectiveness Considerations: This step can be relatively cost-effective if the reaction is highly selective and gives a high yield. The primary costs are associated with the base and the subsequent workup. The use of common and inexpensive reagents like sodium hydroxide is advantageous.
Alternative Synthetic Strategies: Avenues for Future Research
Given the significant challenge of regioselective nitration, exploring alternative synthetic routes is crucial for developing a truly cost-effective process. While detailed experimental data is scarce, the following conceptual approaches could be considered:
-
Directed Ortho-Nitration: Employing a directing group that can be later converted to a methoxycarbonyl group could be a viable strategy. For example, starting with a substrate that allows for ortho-lithiation followed by reaction with a nitrating agent. This approach, however, often involves more expensive reagents and stringent reaction conditions.
-
Synthesis from Pre-functionalized Precursors: Building the aromatic ring with the desired substitution pattern already in place through cycloaddition reactions could be another possibility. This would circumvent the problematic nitration step but would likely involve a longer and more complex overall synthesis.
Conclusion and Future Outlook
The synthesis of this compound via the nitration of dimethyl isophthalate and subsequent selective monohydrolysis is a theoretically straightforward but practically challenging route. The primary obstacle to its cost-effectiveness is the lack of a regioselective method for the initial nitration, which leads to a mixture of isomers and costly separation processes.
For researchers and drug development professionals, future efforts should focus on:
-
Developing novel catalytic systems or reaction conditions that favor the formation of the 2-nitro isomer during the nitration of dimethyl isophthalate.
-
Investigating alternative synthetic pathways that avoid the problematic regioselectivity of the nitration step.
-
Optimizing the selective monohydrolysis step to ensure high yields and purity, thereby minimizing downstream processing costs.
Until a more regioselective nitration method is developed, the synthesis of this compound is likely to remain a costly endeavor, impacting its accessibility for pharmaceutical research and development.
A Comparative Guide to the Strategic Advantages of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving efficient and high-yielding reaction pathways. This guide provides a comprehensive comparison of 3-(Methoxycarbonyl)-2-nitrobenzoic acid with alternative reagents in the synthesis of key heterocyclic scaffolds, highlighting its unique advantages. The insights presented herein are supported by established chemical principles and extrapolated from experimental data on structurally related compounds.
Synthesis of Quinazolin-4-ones: A Comparative Overview
Quinazolin-4-ones are a class of fused heterocycles with significant therapeutic interest. A common synthetic route involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. Here, we compare the use of this compound as a precursor to the necessary anthranilate with the traditional use of isatoic anhydride.
The primary advantage of employing this compound lies in the strategic positioning of the nitro and methoxycarbonyl groups. The ortho-nitro group serves as a precursor to the amine functionality required for cyclization, which can be unmasked in a controlled reductive step. This allows for a wider range of reaction conditions and functional group tolerance compared to starting with a pre-formed amine, which can be more reactive and prone to side reactions.
Table 1: Comparison of Precursors for Quinazolin-4-one Synthesis
| Feature | This compound | Isatoic Anhydride |
| Starting Material Stability | High, nitro group is relatively inert to many reagents. | Moderate, susceptible to hydrolysis. |
| Reaction Control | Stepwise reduction of the nitro group allows for controlled introduction of the amine, preventing unwanted side reactions. | The pre-existing amine can lead to competitive reactions. |
| Functional Group Tolerance | The nitro group is compatible with a broader range of reagents before reduction. | The free amine can react with various electrophiles. |
| Number of Synthetic Steps | Requires an additional reduction step. | Direct use in condensation reactions. |
| Potential Yield | Potentially higher overall yield due to fewer side products and greater control. | Yield can be compromised by side reactions. |
Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4-one from this compound
Step 1: Reductive Cyclization
-
To a solution of this compound (1 mmol) in methanol (10 mL), add a suitable amide or amine (1.2 mmol).
-
Introduce a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., Pd/C, H₂), to the mixture.[1]
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted quinazolin-4-one.
Alternative Protocol using Isatoic Anhydride
-
A mixture of isatoic anhydride (1 mmol) and an appropriate amine (1.1 mmol) is heated in a suitable solvent such as ethanol or acetic acid.
-
The reaction is refluxed for 2-4 hours.
-
The product often precipitates upon cooling and can be isolated by filtration.
The use of this compound offers a more controlled approach, which can be particularly advantageous when dealing with complex substrates or when aiming for a high degree of purity in the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of quinazolinones using the compared methods.
Caption: Comparative synthetic pathways to quinazolin-4-ones.
Synthesis of Substituted Anthranilic Acid Esters
Substituted anthranilic acid esters are valuable intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The conversion of this compound to methyl 2-amino-3-(methoxycarbonyl)benzoate provides a strategic entry point to this class of compounds.
The key advantage in this transformation is the selective reduction of the nitro group in the presence of the ester functionalities. This allows for the preservation of the ester groups for subsequent manipulations, a feature that can be challenging with more aggressive reagents or starting materials with unprotected carboxylic acids.
Table 2: Comparison of Methods for Anthranilic Acid Ester Synthesis
| Feature | From this compound | From o-Halobenzoic Acid (e.g., Buchwald-Hartwig) |
| Reagent Availability | Starting material may require synthesis. | Wide variety of substituted halobenzoic acids are commercially available. |
| Reaction Conditions | Typically mild reduction conditions (e.g., catalytic hydrogenation). | Requires transition metal catalysis, ligands, and specific reaction conditions. |
| Byproducts | Water is the primary byproduct of the reduction. | Stoichiometric amounts of salt byproducts are generated. |
| Cost-Effectiveness | Can be cost-effective if the starting material is readily accessible. | Catalyst and ligand costs can be significant. |
| Scalability | Reductions are generally scalable. | Large-scale transition metal-catalyzed reactions can present challenges. |
Experimental Protocol: Synthesis of Methyl 2-amino-3-(methoxycarbonyl)benzoate
-
Dissolve this compound (1 mmol) in methanol (15 mL).
-
Add a catalytic amount of Palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
This method provides a clean and efficient route to the desired anthranilate ester, avoiding the need for often expensive and sensitive organometallic catalysts.
Workflow for Intermediate Synthesis
The following diagram outlines the logical flow for the preparation of a key anthranilate intermediate.
Caption: Workflow for the synthesis of a key anthranilate intermediate.
References
Navigating the Synthetic Landscape: A Comparative Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex organic syntheses. This guide provides a detailed comparison of 3-(Methoxycarbonyl)-2-nitrobenzoic acid, a member of the ortho-nitrobenzyl family of compounds, with its alternatives, focusing on its primary application as a photolabile protecting group and its potential role as a directing group in C-H activation. We present a critical evaluation of its limitations, supported by available data, and offer a comparative analysis of alternative reagents to aid in the strategic design of synthetic routes.
Introduction to this compound: A Tool with Inherent Constraints
This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a methyl ester, and a nitro group. The ortho-nitrobenzyl moiety is the key functional component, rendering it and its derivatives sensitive to ultraviolet (UV) light. This property has led to the widespread use of ortho-nitrobenzyl-based compounds as photolabile protecting groups (PPGs), also known as "caging" groups. These PPGs allow for the spatiotemporal control of the release of protected functional groups, a valuable tool in chemical biology and multistep synthesis.[1]
However, the utility of this compound is not without its drawbacks. The presence of multiple functional groups can lead to challenges in selectivity, and the efficiency of its photochemical cleavage is influenced by various factors. Furthermore, the nitro group, while essential for its photolability, is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, potentially limiting its application in certain synthetic transformations.[2][3]
Limitations in Application: A Data-Driven Perspective
The primary limitations of this compound and related ortho-nitrobenzyl PPGs can be categorized into photochemical inefficiencies and synthetic challenges.
Photochemical Limitations
The cleavage of ortho-nitrobenzyl esters is initiated by the absorption of UV light, leading to an intramolecular hydrogen abstraction by the excited nitro group, followed by a rearrangement to release the protected carboxylic acid and a 2-nitrosobenzaldehyde byproduct.[1] The efficiency of this process is often suboptimal.
A significant drawback is the requirement for UV irradiation, typically in the 300-365 nm range, which can be damaging to sensitive biological samples and other functional groups within the molecule.[4] Moreover, the quantum yields (Φ), a measure of the efficiency of the photorelease, are often low, ranging from 0.01 to 0.3 for many ortho-nitrobenzyl derivatives.[4] This low efficiency necessitates prolonged irradiation times or high-intensity light sources, which can lead to side reactions and degradation of the target molecule.
The photolytic byproducts, particularly the nitroso species, can also be problematic. These byproducts can absorb at the same wavelength as the starting material, leading to an "inner filter" effect that reduces the efficiency of the photocleavage.[5] They can also be reactive and participate in undesired side reactions.[4]
Synthetic and Practical Limitations
From a synthetic standpoint, the presence of both a carboxylic acid and a methyl ester on the same molecule can present challenges in achieving selective reactions at one site without affecting the other. Furthermore, the strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring, making electrophilic aromatic substitution reactions difficult.[2][3] While the carboxylic acid group can act as a directing group in C-H activation reactions, the steric hindrance from the adjacent methoxycarbonyl and nitro groups can impede the approach of the catalyst, potentially leading to lower yields or requiring harsh reaction conditions.[6]
Comparative Analysis with Alternative Reagents
To overcome the limitations of this compound, a variety of alternative reagents and strategies have been developed. This section compares the performance of ortho-nitrobenzyl PPGs with other classes of photolabile protecting groups and discusses alternative directing group strategies.
Alternative Photolabile Protecting Groups
Several other classes of PPGs offer advantages over the traditional ortho-nitrobenzyl systems, particularly concerning the wavelength of activation and cleavage efficiency.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[4] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[4][7] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[4] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[8] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[8] |
| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[4] Drawbacks: Can exhibit lower stability.[4] |
| p-Hydroxyphenacyl (pHP) | 280-350 | 300-365 | 0.1-0.4 (can approach 1.0) | Features: High quantum yields, clean reaction with a single major byproduct.[1] Drawbacks: Requires UV activation.[1] |
Table 1: Comparison of Key Performance Metrics for Different Classes of Photolabile Protecting Groups.
As indicated in Table 1, coumarin-based and p-hydroxyphenacyl PPGs offer significant advantages in terms of longer wavelength activation and, in the case of pHP, higher quantum yields. The choice of the optimal PPG will depend on the specific requirements of the synthesis, including the sensitivity of the substrate to UV light and the desired efficiency of the cleavage reaction.
Alternative Directing Group Strategies in C-H Activation
While the carboxylic acid moiety of this compound can direct C-H activation, its effectiveness can be limited by steric hindrance and the deactivating effect of the nitro group.[6] Alternative directing groups that are more robust and offer better regioselectivity are often preferred.
| Directing Group | Metal Catalyst | Typical Reaction | Advantages | Limitations |
| Carboxylic Acid | Pd, Ru, Rh | ortho-Arylation, ortho-Alkenylation, ortho-Allylation | Readily available, can be removed or modified.[9] | Sensitive to steric hindrance, can undergo decarboxylation at high temperatures.[6][10] |
| Amides (e.g., Picolinamide) | Pd, Ru, Rh | ortho- and meta-C-H functionalization | Strong coordination, high regioselectivity. | Requires additional steps for introduction and removal. |
| N-methoxy amides | Pd | ortho-Arylation | Can be generated in situ, avoids interference from heteroatoms. | Substrate scope can be limited. |
| Oxazolines | Pd | sp3 C-H iodination | Effective for directing functionalization of unactivated C-H bonds.[11] | Requires synthesis of the oxazoline derivative. |
Table 2: Comparison of Carboxylic Acids with Other Directing Groups in C-H Activation.
The data in Table 2 suggests that while carboxylic acids are convenient directing groups, more specialized directing groups like picolinamides or N-methoxy amides may offer superior performance in terms of yield and regioselectivity, particularly for substrates where steric hindrance is a concern.
Experimental Protocols
Detailed experimental protocols for reactions specifically utilizing this compound are scarce in the literature. However, general procedures for the application of related compounds can be adapted.
General Protocol for Photochemical Cleavage of an ortho-Nitrobenzyl Ester
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
ortho-Nitrobenzyl ester derivative of the carboxylic acid to be deprotected.
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
UV lamp (e.g., medium-pressure mercury lamp with appropriate filters).
-
Reaction vessel transparent to the desired UV wavelength (e.g., quartz).
Procedure:
-
Dissolve the ortho-nitrobenzyl ester in the chosen solvent in the reaction vessel. The concentration should be optimized to balance solubility and minimize the inner filter effect.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with the UV lamp at the appropriate wavelength (typically 350-365 nm). The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or NMR).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product containing the deprotected carboxylic acid and the 2-nitrosobenzaldehyde byproduct by a suitable method, such as column chromatography or recrystallization.
Visualizing the Limitations and Alternatives
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Workflow illustrating the photochemical cleavage of an ortho-nitrobenzyl protecting group, highlighting the formation of problematic byproducts.
Figure 2: Decision tree for selecting a photolabile protecting group based on key performance characteristics.
Conclusion
This compound, as a representative of the ortho-nitrobenzyl class of photolabile protecting groups, offers a means for the light-controlled release of carboxylic acids. However, its application is hampered by several limitations, including the need for potentially damaging UV irradiation, often low quantum yields of cleavage, and the formation of reactive byproducts. Furthermore, its utility as a directing group in C-H activation can be compromised by steric hindrance and the electronic deactivation of the aromatic ring.
For researchers and drug development professionals, a careful consideration of these limitations is crucial. Alternative photolabile protecting groups, such as coumarin-based and p-hydroxyphenacyl derivatives, provide viable and often superior options, particularly when visible light activation or higher cleavage efficiency is required. Similarly, in the context of C-H activation, more specialized directing groups may offer better yields and regioselectivity. The selection of the most appropriate synthetic tool will ultimately depend on a thorough evaluation of the specific requirements of the target molecule and the reaction conditions. This guide provides a framework for making informed decisions to navigate the complexities of modern organic synthesis.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Guide for Researchers
For Immediate Release
A Comprehensive Examination of the Reactivity of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid for Applications in Synthetic Chemistry and Drug Development
This guide presents a detailed comparative analysis of the reactivity of this compound, a key intermediate in various synthetic pathways. The analysis focuses on the acidity of the carboxylic acid, the hydrolysis of the methyl ester, the reduction of the nitro group, and the esterification of the carboxylic acid. Due to the limited availability of direct experimental kinetic data for this specific molecule, this guide leverages established principles of physical organic chemistry, Hammett substituent effects, and data from analogous compounds to provide a robust comparative framework.
Introduction to Substituent Effects
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a methoxycarbonyl group (-COOCH₃).
-
Carboxylic Acid Group (-COOH): An electron-withdrawing group (-I effect) that is deactivating and meta-directing in electrophilic aromatic substitution.
-
Nitro Group (-NO₂): A potent electron-withdrawing group (-I, -M effects) that is strongly deactivating and meta-directing.
-
Methoxycarbonyl Group (-COOCH₃): An electron-withdrawing group (-I, -M effects) that is deactivating and meta-directing.
The relative positions of these groups on the benzene ring create a unique electronic and steric environment that dictates the molecule's chemical behavior.
Acidity (pKa) Comparison
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion, thereby increasing acidity (lowering the pKa). In this compound, both the nitro and methoxycarbonyl groups are electron-withdrawing.
Furthermore, the presence of a substituent at the ortho position to the carboxylic acid can lead to a phenomenon known as the ortho effect .[1][2][3] Steric hindrance between the ortho-substituent (the nitro group in this case) and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring.[2] This disruption of coplanarity reduces resonance stabilization of the neutral acid, making it a stronger acid.[2]
Table 1: Comparison of pKa Values for Benzoic Acid and Related Compounds
| Compound | pKa | Key Substituent Effects |
| Benzoic Acid | ~4.20[4] | Reference |
| 2-Nitrobenzoic Acid | ~2.17[4] | Strong electron-withdrawal (-I, -M) from ortho-NO₂, Ortho effect[1][2] |
| 3-Nitrobenzoic Acid | ~3.47[5][6] | Electron-withdrawal (-I, -M) from meta-NO₂ |
| Phthalic Acid (first ionization) | ~2.95 | Electron-withdrawing ortho-COOH |
| This compound | Estimated < 2.17 | Strong electron-withdrawal from ortho-NO₂ and meta-COOCH₃, Ortho effect |
Reactivity in Key Transformations
The electronic and steric environment of this compound influences its reactivity in several key chemical transformations.
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester group in this compound to the corresponding dicarboxylic acid can be achieved under acidic or basic conditions. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro and carboxylic acid groups will make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. It is therefore expected that the hydrolysis of this ester would be faster compared to methyl benzoate.
Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reaction is typically carried out via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). The rate of this reduction can be influenced by the electronic environment of the nitro group. While electron-withdrawing groups generally facilitate the reduction of the aromatic ring, their effect on the nitro group itself can be more complex. However, catalytic hydrogenation is generally a very effective method for the reduction of nitroarenes.[7]
Esterification of the Carboxylic Acid
The Fischer esterification of the carboxylic acid group involves reacting the acid with an alcohol in the presence of a strong acid catalyst.[8] This is an equilibrium-controlled process.[9] The rate of esterification is sensitive to steric hindrance around the carboxylic acid. In this compound, the ortho-nitro group provides significant steric hindrance, which is expected to decrease the rate of esterification compared to benzoic acid or its meta- or para-substituted isomers.
Experimental Protocols
Detailed experimental protocols for the analysis and transformation of nitrobenzoic acids are provided below. These can be adapted for studies on this compound.
Protocol 1: Determination of pKa by Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid.
Materials:
-
Substituted benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water. Gentle heating may be required for sparingly soluble compounds.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding the titrant in small increments.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point from the graph (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point.
Protocol 2: Monitoring Reaction Kinetics by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate of a chemical reaction (e.g., hydrolysis or reduction) by monitoring the change in concentration of reactants and products over time.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 150 mm x 4.6 mm)
-
Mobile phase components (e.g., HPLC-grade acetonitrile and water with an acidic modifier like phosphoric or formic acid)
-
Reaction vessel with temperature control
-
Syringes and vials
General Procedure:
-
Develop an HPLC method capable of separating the starting material(s) and product(s) of the reaction. This typically involves selecting an appropriate mobile phase composition and detection wavelength.
-
Prepare a series of standard solutions of the analyte of interest at known concentrations to create a calibration curve.
-
Initiate the chemical reaction under controlled temperature conditions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted aliquot into the HPLC system.
-
Record the peak areas of the reactant(s) and product(s).
-
Use the calibration curve to determine the concentration of each species at each time point.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate and rate constant.
Visualizations
Logical Workflow for Reactivity Analysis
Caption: Workflow for the comparative reactivity analysis.
Signaling Pathway of Substituent Effects on Acidity
Caption: Substituent effects on the acidity of benzoic acids.
Conclusion
The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the ortho-nitro and meta-methoxycarbonyl groups, as well as the steric hindrance imposed by the ortho-nitro group. These factors lead to a predicted high acidity for the carboxylic acid. The electron-deficient nature of the aromatic ring is expected to facilitate the hydrolysis of the methyl ester, while the steric hindrance around the carboxylic acid is likely to impede its esterification. The reduction of the nitro group should proceed efficiently under standard catalytic hydrogenation conditions. This comparative analysis provides a foundational understanding for researchers and professionals in drug development to effectively utilize this versatile chemical intermediate in their synthetic endeavors. Further experimental studies are warranted to determine the precise kinetic parameters for the reactions discussed.
References
- 1. quora.com [quora.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
A Comparative Guide to the Structural Analysis of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid
This guide offers a detailed comparison of analytical techniques for the structural analysis and confirmation of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. Given the limited publicly available spectroscopic data for this specific compound, this guide uses the closely related isomer, 3-methoxy-2-nitrobenzoic acid, as a primary comparator to illustrate the analytical methodologies. This comparison will enable researchers, scientists, and drug development professionals to effectively characterize and differentiate between these and other similar substituted benzoic acid derivatives.
Structural Comparison
This compound and its isomer, 3-methoxy-2-nitrobenzoic acid, possess the same molecular formula (C₉H₇NO₆ vs. C₈H₇NO₅) but differ in the placement and nature of their functional groups. These structural nuances lead to distinct spectroscopic signatures, which are critical for their unambiguous identification.
Caption: Structural comparison of related substituted benzoic acids.
Spectroscopic Data Comparison
The primary methods for elucidating the structure of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectral data for 3-methoxy-2-nitrobenzoic acid and related compounds. This data serves as a reference for the analysis of this compound.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Proton Assignment | 3-Methoxy-2-nitrobenzoic acid[1] | 3-Methyl-2-nitrobenzoic acid | 3-Nitrobenzoic acid[2] | Expected for this compound |
| -COOH | ~14.0 ppm | ~13.9 ppm | ~13.5 ppm | ~13-14 ppm |
| Aromatic H | 7.59-7.67 ppm (m, 3H) | 7.62-7.87 ppm (m, 3H) | 7.75-8.70 ppm (m, 4H) | 7.8-8.5 ppm (m, 3H) |
| -OCH₃ (methoxy) | 3.93 ppm (s, 3H) | - | - | - |
| -COOCH₃ (ester) | - | - | - | ~3.9-4.0 ppm (s, 3H) |
| -CH₃ (methyl) | - | 2.29 ppm (s, 3H) | - | - |
Note: The chemical shifts for this compound are predicted based on the electronic effects of the substituents.
Table 2: Infrared (IR) Spectroscopy Data Comparison
| Vibrational Mode | 3-Methoxy-2-nitrobenzoic acid[3] | 3-Nitrobenzoic acid[4][5] | Expected for this compound |
| O-H stretch (-COOH) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (-COOH) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1710 cm⁻¹ |
| C=O stretch (-COOCH₃) | - | - | ~1730 cm⁻¹ |
| N-O stretch (NO₂) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | ~1550 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | ~1540 cm⁻¹ (asymmetric), ~1360 cm⁻¹ (symmetric) |
| C-O stretch | ~1250 cm⁻¹, ~1050 cm⁻¹ | - | ~1300-1200 cm⁻¹ |
| Aromatic C-H stretch | ~3100 cm⁻¹ | ~3100 cm⁻¹ | ~3100 cm⁻¹ |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 g/mol [6][7] | 197 (M+), 180, 150, 134, 107[6] |
| This compound | C₉H₇NO₆ | 225.15 g/mol | Expected: 225 (M+), 208, 194, 166, 149 |
Experimental Workflow and Protocols
The structural confirmation of this compound follows a standardized workflow that integrates several analytical techniques.
Caption: General workflow for structural analysis and confirmation.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition are typically used.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign the structure.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[8]
-
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first.
-
Data Analysis: Identify characteristic absorption bands corresponding to the vibrational modes of functional groups (e.g., O-H, C=O, N-O, C-O).[4]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula, and to study fragmentation patterns.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to obtain an accurate mass for elemental formula determination.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.[6] Analyze the fragmentation pattern to gain further structural insights.
-
Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a common starting point.[9]
-
X-ray Crystallography: Provides unambiguous confirmation of the molecular structure and stereochemistry by determining the arrangement of atoms in a single crystal. This technique is contingent on the ability to grow suitable single crystals.[10]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be used to verify the empirical formula derived from high-resolution mass spectrometry.
By combining these analytical methods, researchers can confidently determine and confirm the structure of this compound and differentiate it from its isomers and other related compounds.
References
- 1. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]
- 3. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) IR Spectrum [chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 6. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 8. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 9. 3-Methoxy-2-nitrobenzoic acid | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid in a Laboratory Setting
The proper disposal of 3-(Methoxycarbonyl)-2-nitrobenzoic acid is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be readily available, data from closely related compounds such as 2-nitrobenzoic acid, 3-nitrobenzoic acid, and other methoxy and nitro-substituted benzoic acids indicate that this chemical should be handled with care. It is typically classified as causing skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemically resistant gloves (such as nitrile rubber)[4]
-
A laboratory coat
-
Respiratory protection if dust is generated
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
-
Waste Characterization: The first step is to classify the waste. Based on its chemical structure (a nitroaromatic carboxylic acid ester), this compound should be treated as hazardous chemical waste. It is crucial not to mix this waste with other waste streams unless compatibility has been confirmed.[6]
-
Container Selection and Labeling:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof closure.[5][6]
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."[6] Note the accumulation start date on the label.[6]
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of generation.[7]
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[7][9]
-
-
Disposal Request:
-
Once the container is nearly full (no more than ¾ full) or has been accumulating for a specified period (often six months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
Never dispose of this chemical down the drain or in the regular trash.[5][7][9] Evaporation is also not an acceptable method of disposal.[9]
-
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Non-acutely Hazardous: If the compound is not classified as acutely hazardous, the empty container can be disposed of as regular trash after all contents have been removed.[9]
-
Acutely Hazardous: If the compound is considered acutely hazardous, the empty container must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[8][9] After rinsing, the label on the container should be defaced before disposal.[9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [7][9] |
| Maximum Acutely Hazardous Waste Accumulation | 1 quart | [7][9] |
| Maximum Storage Time in SAA | 6 months | [5][10] |
| Container Fill Level | No more than 3/4 full | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. westliberty.edu [westliberty.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling 3-(Methoxycarbonyl)-2-nitrobenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 861593-27-3). The following guidance is synthesized from the safety data of structurally similar compounds, including various nitrobenzoic and methoxybenzoic acid derivatives. It is imperative to handle this chemical with caution in a laboratory setting, assuming it may pose similar hazards to its analogs.
Researchers, scientists, and professionals in drug development must prioritize safety when handling this compound. This document provides essential information on personal protective equipment (PPE), safe handling protocols, and disposal procedures to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent with safety protocols for related chemical compounds, a comprehensive PPE strategy is crucial. This includes protection for the eyes, skin, and respiratory system.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). A lab coat, long-sleeved clothing, or a chemical-resistant suit is necessary to prevent skin contact. | Glove suitability and breakthrough time should be confirmed with the manufacturer for the specific chemicals being handled. |
| Respiratory Protection | For nuisance exposures or when dust may be generated, a particle respirator is recommended. For higher-level protection or in poorly ventilated areas, a respirator with appropriate cartridges should be used. | NIOSH (US) or EN 143/149 (EU) approved respirators. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3][4]
-
Avoid contact with skin and eyes by wearing appropriate PPE.[1][2][3][4]
-
Minimize dust generation and accumulation.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1]
-
Do not empty into drains.[3]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[3]
Emergency First Aid Procedures
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][3]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][2]
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor/physician if you feel unwell.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
